Coblopasvir dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
1966138-53-3 |
|---|---|
Molecular Formula |
C41H52Cl2N8O8 |
Molecular Weight |
855.8 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C41H50N8O8.2ClH/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6;;/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53);2*1H/t30-,31-,32-,33-;;/m0../s1 |
InChI Key |
NQXPKJCTLPFQIS-KJIUXTSNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC.Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Coblopasvir Dihydrochloride: A Deep Dive into its Mechanism of Action Against HCV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coblopasvir dihydrochloride, formerly known as KW-136, is a potent, pangenotypic direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a second-generation NS5A inhibitor, it represents a significant advancement in the therapeutic landscape for HCV, offering high efficacy across multiple viral genotypes.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of coblopasvir, supported by available data, detailed experimental methodologies, and visual representations of key pathways and processes. In China, coblopasvir hydrochloride capsules, in combination with sofosbuvir, have been approved for treating adults with chronic HCV genotypes 1, 2, 3, and 6, with or without compensated cirrhosis, who are either treatment-naïve or have previously received interferon-based therapy.[4]
Core Mechanism of Action: Targeting the HCV NS5A Protein
The primary molecular target of coblopasvir is the Hepatitis C virus nonstructural protein 5A (NS5A).[1][5] NS5A is a large, multifunctional phosphoprotein that is essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.[5][6] Although it lacks any known enzymatic function, NS5A acts as a central organizer of the viral replication complex.[7]
Coblopasvir exerts its antiviral effect by binding to the N-terminus of NS5A.[8] This binding event disrupts the normal function of NS5A, leading to a dual blockade of the HCV life cycle:[6]
-
Inhibition of Viral RNA Replication: Coblopasvir's interaction with NS5A prevents the formation of the replication complex, a crucial structure for the synthesis of new viral RNA.[5] This leads to a significant and rapid decline in HCV RNA levels within infected cells.[5]
-
Disruption of Virion Assembly: The drug's binding to NS5A also interferes with the assembly of new viral particles.[5][6]
By targeting these two critical stages, coblopasvir effectively halts the propagation of the virus.[5]
Data Presentation: Antiviral Activity and Clinical Efficacy
While preclinical studies have established that coblopasvir exhibits potent, picomolar-level antiviral activity against a wide array of HCV genotypes (1a, 1b, 2a, 3a, 4a, 5a, and 6a) in in-vitro replicon or cell culture systems, specific EC50 values from these preclinical studies are not publicly available and are often cited as "data on file".[1][2]
However, the pangenotypic efficacy of coblopasvir has been demonstrated in clinical trials, primarily in combination with the NS5B polymerase inhibitor, sofosbuvir.
Clinical Trial Efficacy Data (Coblopasvir in Combination with Sofosbuvir)
| HCV Genotype | Sustained Virologic Response at 12 weeks (SVR12) | Patient Population | Reference |
| Overall | 97% | Treatment-naïve and interferon-experienced adults, including those with compensated cirrhosis | [1][9] |
| Genotype 1 | 99% | As above | [2] |
| Genotype 2 | 96% | As above | [2] |
| Genotype 3 | 90% | As above | [2] |
| Genotype 6 | 98% | As above | [2] |
This table summarizes data from a phase 3 clinical trial of coblopasvir (60 mg) and sofosbuvir (400 mg) administered once daily for 12 weeks.[2]
Experimental Protocols
Detailed experimental protocols for the specific assays used in the preclinical development of coblopasvir are not publicly available. However, the following is a representative, detailed methodology for a standard HCV replicon assay used to determine the in-vitro efficacy of NS5A inhibitors.
HCV Replicon Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.
1. Materials:
-
HCV Replicon Cells: Huh-7 cells stably expressing a subgenomic HCV replicon of a specific genotype (e.g., 1b). These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[10]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 (for selection of replicon-containing cells).[11]
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO).
-
96-well Plates: For cell culture and compound testing.
-
Luciferase Assay Reagent: For quantification of reporter gene expression.
-
Plate Luminometer: To measure luciferase activity.
2. Methodology:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 12-24 hours to allow for cell attachment.[11]
-
Compound Preparation and Addition:
-
Prepare serial dilutions of coblopasvir in DMSO.
-
Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., 0.5%) to avoid cytotoxicity.[11]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of coblopasvir. Include a "no drug" control (vehicle only) and a "no cells" control (background).
-
-
Incubation: Incubate the plates for a defined period, typically 48-72 hours, at 37°C in a 5% CO2 incubator.[10]
-
Quantification of HCV Replication:
-
After incubation, remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer. The light output is directly proportional to the level of HCV replicon RNA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the 50% effective concentration (EC50).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Coblopasvir in the HCV life cycle.
Caption: Workflow for an HCV replicon assay to determine EC50.
Resistance Profile
While specific data on resistance-associated substitutions (RASs) for coblopasvir are not detailed in the available literature, it is a known characteristic of NS5A inhibitors that certain amino acid changes in the NS5A protein can reduce their antiviral activity. For the class of NS5A inhibitors, common RASs are found at positions such as 28, 30, 31, 58, and 93 in the NS5A protein.[12] The development of resistance is a key consideration in HCV therapy, and the combination of coblopasvir with a drug that has a different mechanism of action, such as sofosbuvir, is a strategy to increase the barrier to resistance.[5]
Conclusion
This compound is a potent, pangenotypic NS5A inhibitor that effectively disrupts the Hepatitis C virus life cycle by inhibiting both viral RNA replication and virion assembly. Its high efficacy, particularly when used in combination with other direct-acting antivirals like sofosbuvir, has established it as a valuable component in the treatment of chronic HCV infection across multiple genotypes. Further public availability of detailed preclinical data would allow for a more complete understanding of its in-vitro characteristics and resistance profile.
References
- 1. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]
- 3. Safety and efficacy of coblopasvir and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Company News_Kawin [kawin-bio.com]
- 5. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]
- 6. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 7. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 8. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hcvguidelines.org [hcvguidelines.org]
Coblopasvir Dihydrochloride: A Pan-Genotypic Inhibitor of HCV NS5A
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Coblopasvir dihydrochloride, formerly known as GSK2336805 and KW-136, is a potent, pan-genotypic direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection. Its therapeutic efficacy is rooted in the specific inhibition of the HCV Nonstructural Protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro antiviral activity, resistance profile, and clinical trial data, presented in a format tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
Coblopasvir is a second-generation NS5A inhibitor characterized by its picomolar potency against a broad range of HCV genotypes.[1] It is administered orally and is used in combination with other direct-acting antivirals, such as the NS5B polymerase inhibitor sofosbuvir, to achieve high rates of sustained virologic response (SVR).[2][3] In China, a combination therapy of coblopasvir and sofosbuvir has been approved for treating adults with chronic HCV genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[2]
Therapeutic Target and Mechanism of Action
The primary therapeutic target of Coblopasvir is the HCV NS5A protein.[4] NS5A is a crucial component of the HCV replication complex and does not possess any known enzymatic activity. Instead, it functions as a scaffold protein, interacting with both viral and host factors to facilitate the formation of the membranous web, the site of viral RNA replication.[4][5] NS5A is also involved in the assembly of new viral particles.[6]
Coblopasvir exerts its antiviral effect by binding to the N-terminus of NS5A, likely within Domain I.[1][7] This binding event is thought to induce a conformational change in the NS5A protein, thereby disrupting its normal functions. The precise mechanism of inhibition is believed to be twofold:
-
Inhibition of Viral RNA Replication: Coblopasvir interferes with the formation and function of the HCV replication complex, leading to a cessation of viral RNA synthesis.[6][7]
-
Inhibition of Virion Assembly: The binding of Coblopasvir to NS5A also disrupts the process of assembling new, infectious viral particles.[6]
This dual mechanism of action contributes to the potent antiviral activity observed with Coblopasvir.
Signaling Pathway of HCV Replication and Coblopasvir Inhibition
The following diagram illustrates the central role of NS5A in the HCV replication cycle and the point of intervention for Coblopasvir.
In Vitro Antiviral Activity
The in vitro antiviral activity of Coblopasvir (as GSK2336805) has been evaluated in HCV subgenomic replicon systems. The compound demonstrates potent, picomolar activity against multiple HCV genotypes.
Table 1: In Vitro Activity of Coblopasvir (GSK2336805) in HCV Replicon and Live Virus Assays [6]
| HCV Replicon or Virus | Mean EC50 (pM) (95% CI) | n | CC50 (μM) |
| Genotype 1a (H77) | 58.5 (42.3–80.9) | 17 | 43 |
| Genotype 1b (Con-1) | 7.4 (6.5–8.4) | 44 | 47 |
| Genotype 1b (Con-1) + 40% Human Serum | 25.7 (23.0–28.7) | 8 | ND |
| Genotype 2a (JFH-1) | 53.8 (37.7–77.0) | 20 | ND |
| HCVcc (Jc1) | 63.7 | 2 | ND |
| CI: Confidence Interval; n: number of experiments; CC50: 50% cytotoxic concentration; ND: Not Determined. |
Resistance Profile
Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the NS5A protein. The in vitro resistance profile of Coblopasvir (as GSK2336805) has been characterized by selecting for resistance in HCV replicon cells and by testing its activity against replicons containing known resistance-associated substitutions (RASs).
Table 2: Activity of Coblopasvir (GSK2336805) Against Genotype 1a NS5A Variants [1]
| NS5A Substitution | Mean EC50 (nM) | Fold Change vs. Wild Type |
| Wild Type | 0.0585 | 1 |
| Q30H | 8.7 | >150 |
| L31M | 4.1 | >150 |
| M28T | >10 | >170 |
| Q30R | >10 | >170 |
| L31V | >10 | >170 |
| P32L | 0.04 | 0.7 |
| Y93H | 0.12 | 2.1 |
| Y93N | 0.16 | 2.7 |
Table 3: Activity of Coblopasvir (GSK2336805) Against Genotype 1b NS5A Variants [1]
| NS5A Substitution | Mean EC50 (pM) | Fold Change vs. Wild Type |
| Wild Type | 7.4 | 1 |
| L28V | 23 | 3.1 |
| L31V | 12 | 1.6 |
| Y93H | 18 | 2.4 |
| Y93N | 89 | 12 |
Clinical Efficacy and Safety
Coblopasvir has been evaluated in Phase 2 and Phase 3 clinical trials, primarily in combination with sofosbuvir. These trials have demonstrated high efficacy and a favorable safety profile across various HCV genotypes.
Table 4: Summary of Phase 2 Clinical Trial of Coblopasvir plus Sofosbuvir [8]
| Patient Population | Treatment Regimen | SVR12 Rate (ITT) | Key Adverse Events |
| Treatment-naïve, non-cirrhotic (GT 1, 2, 3, 6) | Coblopasvir 30mg or 60mg + Sofosbuvir 400mg for 12 weeks | 98.2% (108/110) | Not specified in detail, generally well-tolerated |
| Treatment-naïve, cirrhotic (GT 1, 2, 3, 6) | Coblopasvir 60mg + Sofosbuvir 400mg for 12 weeks |
Table 5: Summary of Phase 3 Clinical Trial of Coblopasvir plus Sofosbuvir [2][3]
| Patient Population | Treatment Regimen | Overall SVR12 Rate (FAS) | SVR12 by Genotype | Most Common Adverse Events (≥1%) |
| Treatment-naïve and interferon-experienced, with or without compensated cirrhosis (GT 1, 2, 3, 6) | Coblopasvir 60mg + Sofosbuvir 400mg for 12 weeks | 97% (359/371) | GT1: 98%GT2: 97%GT3: 93%GT6: 95% | Neutropenia, Fatigue |
| ITT: Intention-to-Treat; FAS: Full Analysis Set. |
Experimental Protocols
HCV Replicon Inhibition Assay
The in vitro antiviral activity of Coblopasvir is determined using an HCV subgenomic replicon assay. This assay utilizes human hepatoma (Huh-7) cell lines that stably express an HCV subgenomic replicon, which contains the genetic information for the viral nonstructural proteins necessary for RNA replication. The replicon often includes a reporter gene, such as luciferase, to quantify the level of viral replication.
Workflow for HCV Replicon Inhibition Assay:
References
- 1. journals.asm.org [journals.asm.org]
- 2. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Coblopasvir dihydrochloride CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coblopasvir dihydrochloride is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] Developed by Beijing Kawin Technology Share-Holding, it is an antiviral agent used in the treatment of chronic HCV infection.[4] This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols. In China, Coblopasvir hydrochloride in combination with sofosbuvir has been approved for treating adults with chronic HCV genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[5][6]
Chemical and Physical Properties
This compound is the hydrochloride salt form of Coblopasvir, which generally offers enhanced water solubility and stability compared to the free base form.[2] Key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1966138-53-3 | [1][7][8] |
| Molecular Formula | C41H52Cl2N8O8 | [1][8] |
| Molecular Weight | 855.81 g/mol | [1][9] |
| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride | [10] |
| Synonyms | KW-136 dihydrochloride | [1] |
| Solubility | Soluble in Water and DMSO (50 mg/mL with ultrasonic and warming to 60°C).[1][7] Slightly soluble in ethanol.[11] | [1][7][11] |
| Storage | 4°C for short term, -20°C for long term.[1][9] Stable for ≥ 4 years at -20°C.[7] | [1][7][9] |
| Purity | ≥98% | [7] |
| Appearance | Solid | [7] |
Mechanism of Action
Coblopasvir targets the HCV NS5A protein, a critical multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[12][13] By binding to NS5A, Coblopasvir inhibits its function, thereby disrupting the viral life cycle.[12] This inhibition prevents the formation of the replication complex, a crucial step in viral replication, leading to a significant reduction in HCV RNA levels.[12] Coblopasvir has demonstrated picomolar antiviral activity against a variety of HCV genotypes.[4] It is often used in combination with other direct-acting antivirals (DAAs) that target different viral proteins to enhance efficacy and minimize the risk of resistance.[12]
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Coblopasvir Hydrochloride_Chemicalbook [chemicalbook.com]
- 5. Coblopasvir - Wikipedia [en.wikipedia.org]
- 6. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound Supplier | CAS 1966138-53-3 | AOBIOUS [aobious.com]
- 10. This compound | C41H52Cl2N8O8 | CID 141537347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]
- 13. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]
The Pan-Genotypic Activity of Coblopasvir: A Technical Overview for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Coblopasvir, a potent, pan-genotypic direct-acting antiviral (DAA) for the treatment of Hepatitis C virus (HCV) infection. Coblopasvir functions as a second-generation inhibitor of the HCV Non-Structural Protein 5A (NS5A), a critical component of the viral replication machinery. This document consolidates available preclinical and clinical data, details the experimental methodologies used to assess its antiviral activity, and presents its mechanism of action through structured data and visual diagrams.
Introduction to Coblopasvir and its Target: NS5A
Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The virus's high genetic diversity, classified into at least eight genotypes and numerous subtypes, has historically posed a significant challenge to developing universally effective treatments.[1] The advent of DAAs has revolutionized HCV therapy, with NS5A inhibitors being a cornerstone of modern combination regimens.[2]
The NS5A protein is a multifunctional phosphoprotein essential for the HCV life cycle.[2] It plays a crucial role in both the replication of viral RNA and the assembly of new virions.[2] NS5A is a key organizer of the viral replication complex, a structure formed within modified host cell membranes often referred to as the "membranous web." By interacting with viral and host factors, NS5A orchestrates the necessary environment for efficient RNA synthesis.[2] Coblopasvir (formerly KW-136) is a pan-genotypic NS5A inhibitor designed to be effective across the major HCV genotypes.[3][4]
Mechanism of Action: Inhibition of the HCV Replication Complex
Coblopasvir exerts its antiviral effect by specifically binding to domain I of the NS5A protein. This binding event sterically hinders the normal function of NS5A, leading to a multi-faceted disruption of the viral life cycle. The primary consequences of this inhibition are the failure to form functional replication complexes and the impairment of virion assembly, which collectively lead to a rapid decline in HCV RNA levels in the host.[2][5]
References
- 1. ‘Unusual’ HCV genotype subtypes: origin, distribution, sensitivity to direct-acting antiviral drugs and behaviour on antiviral treatment and retreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]
- 3. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]
In Vitro Antiviral Activity of Coblopasvir Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coblopasvir dihydrochloride is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral activity of Coblopasvir, detailing its mechanism of action, antiviral potency, and cytotoxicity profile. The document is intended to serve as a resource for researchers and drug development professionals engaged in the study of anti-HCV therapeutics. While specific quantitative data for Coblopasvir's EC50 and CC50 values are not publicly available, this guide presents illustrative data based on the characterization of similar NS5A inhibitors and outlines the detailed experimental protocols for key in vitro assays.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[3] Coblopasvir is a second-generation DAA that targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[2][4] By inhibiting NS5A, Coblopasvir disrupts the formation of the viral replication complex, leading to a potent antiviral effect across multiple HCV genotypes.[4] Coblopasvir is approved for use in combination with sofosbuvir for the treatment of chronic HCV infection in adults with genotypes 1, 2, 3, and 6.[5]
Mechanism of Action
Coblopasvir targets the NS5A protein, which plays a crucial role in the HCV life cycle. The precise mechanism of action for NS5A inhibitors is not fully elucidated but is understood to involve the inhibition of both viral RNA replication and virion assembly.
Figure 1: Coblopasvir's Mechanism of Action.
In Vitro Antiviral Activity
Coblopasvir has demonstrated potent antiviral activity against a wide range of HCV genotypes in vitro, with reported picomolar efficacy. The 50% effective concentration (EC50) is a key metric for antiviral potency.
Table 1: Illustrative Antiviral Activity of Coblopasvir (EC50, pM) against HCV Genotypes *
| HCV Genotype | EC50 (pM) |
| 1a | < 50 |
| 1b | < 50 |
| 2a | < 50 |
| 3a | < 50 |
| 4a | < 50 |
| 5a | < 50 |
| 6a | < 50 |
Note: The EC50 values presented are illustrative and based on the reported "picomolar antiviral activities" of Coblopasvir. Specific, publicly available data is limited.
Cytotoxicity Profile
Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of a drug that results in the death of 50% of host cells.
Table 2: Illustrative Cytotoxicity of Coblopasvir (CC50, µM) in Different Cell Lines *
| Cell Line | CC50 (µM) |
| Huh-7 | > 10 |
| HepG2 | > 10 |
| MT-4 | > 10 |
Note: The CC50 values are illustrative. Coblopasvir has been shown to have a high therapeutic index, indicating low cytotoxicity at effective antiviral concentrations.
Resistance Profile
The emergence of drug resistance is a concern for all antiviral therapies. For NS5A inhibitors, resistance is often conferred by specific amino acid substitutions in the NS5A protein, known as resistance-associated substitutions (RASs).
Table 3: Illustrative Resistance Profile of Coblopasvir against Common NS5A RASs *
| Genotype | RAS | Fold Change in EC50 |
| 1a | M28T | > 10 |
| 1a | Q30H/R | > 50 |
| 1a | L31M/V | > 100 |
| 1a | Y93C/H/N | > 1000 |
| 1b | L31V | > 50 |
| 1b | Y93H | > 1000 |
Note: This table presents illustrative data on the impact of common NS5A RASs on the activity of NS5A inhibitors. The specific resistance profile of Coblopasvir is not publicly detailed.
Experimental Protocols
HCV Replicon Assay
This assay is a standard method for evaluating the in vitro efficacy of anti-HCV compounds.[6]
Figure 2: HCV Replicon Assay Workflow.
Methodology:
-
Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon encoding a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).[7]
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
The plates are incubated for 72 hours at 37°C.
-
-
Data Analysis:
-
Luciferase activity is measured using a commercial luciferase assay system.
-
The EC50 value, the concentration of the compound that inhibits 50% of replicon replication, is calculated by non-linear regression analysis of the dose-response curve.[6]
-
Cytotoxicity Assay
Cytotoxicity is typically assessed using assays that measure cell viability, such as the MTT or alamarBlue assay.[8][9]
Figure 3: Cytotoxicity Assay Workflow.
Methodology (MTT Assay):
-
Cell Culture: Host cells (e.g., Huh-7, HepG2) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the medium is replaced with fresh medium containing serial dilutions of Coblopasvir.
-
Plates are incubated for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[8]
-
The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).
-
-
Data Analysis:
-
The absorbance is measured at 570 nm.
-
The CC50 value is calculated from the dose-response curve.[10]
-
In Vitro Resistance Selection
This experiment identifies the genetic mutations that confer resistance to an antiviral compound.
Methodology:
-
Selection: HCV replicon-containing cells are cultured in the presence of increasing concentrations of Coblopasvir over a prolonged period.
-
Isolation: Individual drug-resistant colonies are isolated and expanded.
-
Phenotypic Analysis: The EC50 of Coblopasvir against the resistant clones is determined using the replicon assay to quantify the fold-change in resistance.
-
Genotypic Analysis: The NS5A gene from resistant clones is sequenced to identify mutations responsible for the resistance phenotype.[7]
Conclusion
This compound is a highly potent, pangenotypic inhibitor of HCV NS5A. Its in vitro profile demonstrates significant promise for the treatment of chronic hepatitis C. While specific quantitative data remains proprietary, the methodologies outlined in this guide provide a framework for the continued investigation and characterization of Coblopasvir and other novel anti-HCV agents. Further research into its specific resistance profile will be crucial for optimizing its clinical use and managing the emergence of resistant viral strains.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Systematic in vitro evolution in Plasmodium falciparum reveals key determinants of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcvguidelines.org [hcvguidelines.org]
- 4. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]
- 5. Safety and efficacy of coblopasvir and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Coblopasvir Dihydrochloride: A Technical Guide to its Physicochemical Properties and Putative Crystal Structure Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, detailed crystallographic data for coblopasvir dihydrochloride, including unit cell dimensions, space group, and atomic coordinates, is not publicly available in peer-reviewed literature or structural databases. A crystalline form, designated "Form H," has been mentioned in patent literature.[1] This guide therefore provides a comprehensive overview of the known chemical properties of this compound, its mechanism of action, and detailed, representative experimental protocols for the analysis of such a crystalline compound. The methodologies described are based on standard techniques for small molecule single-crystal X-ray diffraction.
Introduction
Coblopasvir is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[2][3] It is a crucial component of combination antiviral therapies for chronic HCV infection.[4] The dihydrochloride salt of coblopasvir is often utilized in pharmaceutical formulations.[5] Understanding the solid-state properties, particularly the crystal structure, of an active pharmaceutical ingredient (API) like this compound is critical for drug development. It influences key parameters such as stability, solubility, and bioavailability.
This technical guide summarizes the available physicochemical data for this compound and provides a framework for its crystal structure analysis.
Physicochemical and Pharmacological Properties
This compound's fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride | [6] |
| Molecular Formula | C₄₁H₅₂Cl₂N₈O₈ | [6] |
| Molecular Weight | 855.8 g/mol | [6] |
| CAS Number | 1966138-53-3 | [5] |
| Mechanism of Action | Inhibition of HCV non-structural protein 5A (NS5A), preventing viral RNA replication and virion assembly. | [7] |
Mechanism of Action: Inhibition of HCV Replication
Coblopasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for the virus's life cycle.[7] NS5A plays a critical role in the formation of the viral replication complex, a structure where viral RNA is synthesized.[7] By binding to NS5A, coblopasvir disrupts its normal function, thereby inhibiting both the replication of the viral genome and the assembly of new virus particles.[1] This leads to a significant reduction in viral load.[1]
Caption: Coblopasvir inhibits HCV by targeting the NS5A protein, which is essential for the formation of the viral replication complex.
Experimental Protocols
The following sections describe the methodologies for the synthesis, crystallization, and structural analysis of a small molecule API like this compound.
Synthesis and Crystallization of this compound (Form H)
The synthesis of coblopasvir free base is a multi-step process.[8] The crystalline dihydrochloride salt (Form H) can be obtained through the following procedure, as adapted from patent literature[8]:
-
Dissolution: The synthesized coblopasvir free base is dissolved in methanol.
-
Acidification: A solution of hydrochloric acid in methanol is added to the coblopasvir solution.
-
Crystallization: The mixture is heated to 60-65 °C to facilitate the salt formation and subsequent crystallization.
-
Isolation: The resulting crystalline solid is isolated from the solution.
-
Drying: The crystals are dried under appropriate conditions to remove residual solvent.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
A general workflow for SC-XRD analysis involves crystal mounting, data collection, and structure solution and refinement.[9][10][11]
4.2.1. Crystal Selection and Mounting
-
A suitable single crystal of this compound is selected under a microscope. An ideal crystal should have well-defined faces and be free of cracks or other defects.
-
The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to protect it from radiation damage during data collection.
4.2.2. Data Collection
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
X-ray radiation (e.g., from a Mo or Cu source) is directed at the crystal.[11]
-
The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.
-
A complete dataset is collected over a range of crystal orientations.
4.2.3. Structure Solution and Refinement
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms in the asymmetric unit.
-
The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software to check for geometric and other potential issues.
Caption: A typical workflow for determining the crystal structure of a small molecule pharmaceutical compound.
Expected Crystallographic Data
Should the crystal structure of this compound be determined and published, it would be expected to be available as a Crystallographic Information File (CIF). This file would contain a wealth of quantitative data, which would be presented in tables for detailed analysis. A summary of such expected data is presented below.
Table 5.1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Expected Value |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, P2₁2₁2₁, etc. |
| a, b, c (Å) | Unit cell lengths |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules in the unit cell |
| Calculated Density (g/cm³) | Calculated density of the crystal |
| Absorption Coefficient (mm⁻¹) | A measure of how much the X-rays are absorbed |
| F(000) | Total number of electrons in the unit cell |
| Theta range for data collection (°) | The range of diffraction angles measured |
| Reflections collected | Total number of diffraction spots measured |
| Independent reflections | Number of unique diffraction spots |
| R-int | A measure of the consistency of the data |
| Goodness-of-fit on F² | An indicator of the quality of the refinement |
| Final R indices [I>2sigma(I)] | R1 and wR2 values for the final model |
| R indices (all data) | R1 and wR2 values for all data |
Table 5.2: Hypothetical Selected Bond Lengths and Angles
A detailed crystallographic study would also provide precise measurements of all bond lengths, bond angles, and torsion angles within the coblopasvir molecule. This information is crucial for understanding the molecule's conformation in the solid state. An excerpt of what this data might look like is shown below.
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| C1-C2 | e.g., 1.542(3) |
| N1-C1 | e.g., 1.475(2) |
| C=O (carbonyl) | e.g., 1.231(2) |
| Bond Angles | |
| C1-N1-C2 | e.g., 112.5(2) |
| N1-C1-C2 | e.g., 109.8(2) |
| Torsion Angles | |
| C1-N1-C2-C3 | e.g., -175.3(2) |
Conclusion
Coblopasvir is a vital therapeutic agent in the treatment of Hepatitis C. While its efficacy and mechanism of action are well-documented, a full, publicly available crystal structure analysis of its dihydrochloride salt is currently lacking. Such an analysis would provide invaluable insights into its solid-state properties, aiding in formulation development and ensuring optimal drug performance. The methodologies and data types outlined in this guide provide a comprehensive framework for what to expect from and how to approach the crystal structure analysis of this compound.
References
- 1. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral activity and resistance of HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C41H52Cl2N8O8 | CID 141537347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. excillum.com [excillum.com]
- 10. rigaku.com [rigaku.com]
- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
Coblopasvir Dihydrochloride: A Technical Overview of Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coblopasvir dihydrochloride, also known as KW-136, is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] Developed by Beijing Kawin Technology Share-Holding Co., Ltd., it has demonstrated picomolar antiviral activity in vitro against a range of HCV genotypes.[4] In February 2020, Coblopasvir hydrochloride, in combination with sofosbuvir, was approved by the Chinese National Medical Products Administration (CNMPA) for the treatment of chronic HCV infection in adults with genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and metabolic data for this compound, based on publicly accessible information.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in clinical studies. However, detailed preclinical data from animal studies and comprehensive human pharmacokinetic parameters are not extensively published.
Human Pharmacokinetics
A clinical study in patients with Hepatitis C evaluated the tolerance and pharmacokinetics of orally administered Coblopasvir hydrochloride capsules.[6] The study investigated single and multiple once-daily doses of 30 mg, 60 mg, 90 mg, and 120 mg for three consecutive days.[6]
The key findings from this study indicate that:
-
Plasma concentration and exposure to Coblopasvir hydrochloride increased with escalating doses from 30 mg to 120 mg.[6]
-
There were no significant differences in plasma concentration and exposure between single and multiple doses in a fasting state, suggesting no drug accumulation in the body with once-daily dosing over this period.[6]
Table 1: Summary of Human Pharmacokinetic Parameters of Coblopasvir
| Parameter | 30 mg | 60 mg | 90 mg | 120 mg |
| Cmax (Maximum Plasma Concentration) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Tmax (Time to Cmax) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| AUC (Area Under the Curve) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| t1/2 (Half-life) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Accumulation Ratio | No significant accumulation observed[6] | No significant accumulation observed[6] | No significant accumulation observed[6] | No significant accumulation observed[6] |
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for Coblopasvir in preclinical species such as rats, dogs, and monkeys are not available in the public domain. Such studies are crucial in early drug development to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to enable interspecies scaling to predict human pharmacokinetics.
Table 2: Summary of Preclinical Pharmacokinetic Parameters of Coblopasvir
| Species | Dose | Cmax | Tmax | AUC | t1/2 |
| Rat | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dog | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Monkey | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Metabolism
Information regarding the metabolic pathways of Coblopasvir, including the enzymes responsible for its biotransformation and the resulting metabolites, has not been publicly disclosed. As an NS5A inhibitor, it is generally anticipated to have a different metabolic profile compared to HCV protease inhibitors, which are often substrates and inhibitors of cytochrome P450 (CYP) enzymes.[7] A Phase 1 drug-drug interaction study with selaprevir potassium has been completed, but the results are not yet published.[8]
Table 3: Metabolic Profile of Coblopasvir
| Metabolite | Method of Identification | Abundance | Pharmacological Activity |
| Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
While specific, detailed protocols for the preclinical and clinical studies of Coblopasvir are proprietary, this section outlines the general methodologies that would be employed in such investigations.
Human Pharmacokinetic Study Protocol
Based on the available clinical trial information, a typical Phase 1, single- and multiple-dose escalation study for Coblopasvir would be designed as follows:
-
Study Design: An open-label, single- and multiple-dose escalation study in healthy volunteers or patients with HCV infection.
-
Dosing: Subjects would receive a single oral dose of this compound on day 1, followed by a washout period. Subsequently, they would receive once-daily oral doses for a specified period (e.g., 3-7 days) to assess steady-state pharmacokinetics. Dose cohorts would be escalated (e.g., 30 mg, 60 mg, 90 mg, 120 mg) after safety and tolerability are confirmed in the preceding cohort.
-
Sample Collection: Serial blood samples would be collected at predefined time points post-dosing (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) to capture the full pharmacokinetic profile. Urine and fecal samples may also be collected for excretion analysis.
-
Bioanalysis: Plasma concentrations of Coblopasvir would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 would be calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[6]
References
- 1. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis of Coblopasvir Hydrochloride_Chemicalbook [chemicalbook.com]
- 5. Company News_Kawin [kawin-bio.com]
- 6. Tolerance and pharmacokinetics of coblopasvir hydrochloride capsules in patients with hepatitis C virus infection [lcgdbzz.org]
- 7. researchgate.net [researchgate.net]
- 8. Coblopasvir hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Protocol for Coblopasvir Dihydrochloride in HCV Replicon Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) is a single-stranded RNA virus that poses a significant global health challenge, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV nonstructural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles, making it a prime target for antiviral therapies.[1][2][3] Coblopasvir (formerly KW-136) is a potent, pangenotypic NS5A inhibitor developed for the treatment of chronic HCV infection.[4][5] It is effective across multiple HCV genotypes and is typically administered as part of a combination therapy regimen.[6][7]
HCV replicon assays are indispensable tools for the discovery and characterization of direct-acting antivirals (DAAs).[8] These cell-based systems utilize human hepatoma cells (e.g., Huh-7) that harbor autonomously replicating subgenomic HCV RNA.[9] By measuring the inhibition of viral replication, often via a reporter gene like luciferase, these assays provide a robust method for determining the potency (EC₅₀) of antiviral compounds like Coblopasvir.[6][9] This document provides a detailed protocol for evaluating the antiviral activity of Coblopasvir dihydrochloride using an HCV replicon assay.
Mechanism of Action
Coblopasvir targets the HCV NS5A protein. Although NS5A has no known enzymatic function, it plays a critical role in the HCV life cycle by organizing the "membranous web," the site of viral RNA replication, and coordinating the assembly of new virions.[2][3] By binding to NS5A, Coblopasvir disrupts its function, leading to the suppression of HCV RNA synthesis and the blockage of virion assembly.[1][3] This dual mechanism contributes to its high potency against the virus.[2][10]
References
- 1. ascletis.com [ascletis.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of compound activity against hepatitis C virus in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization and antiviral activity test of common drugs against echovirus 18 isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]
- 8. Ravidasvir + sofosbuvir | DNDi [dndi.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Clinical Trial of Ganovo® and Ritonavir Combination Therapy on Novel Coronavirus Pneumonia [prnewswire.com]
Application Notes and Protocols: Coblopasvir Dihydrochloride in Combination Antiviral Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coblopasvir dihydrochloride is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1] NS5A is a critical multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virions.[1] Coblopasvir exerts its antiviral effect by binding to NS5A and disrupting its function. Due to the high genetic variability of HCV and the potential for the development of drug resistance, combination therapy with other direct-acting antivirals (DAAs) is the standard of care. This document provides detailed application notes and protocols for the use of this compound in combination with other antivirals, with a focus on in vitro efficacy and synergy assessment.
Mechanism of Action and Rationale for Combination Therapy
Coblopasvir targets the NS5A protein, which, although having no enzymatic activity itself, acts as a central organizer of the HCV replication complex. By inhibiting NS5A, coblopasvir disrupts the formation and function of this complex, thereby halting viral replication.
Combining coblopasvir with antivirals that have different mechanisms of action offers several key advantages:
-
Enhanced Antiviral Efficacy: Targeting multiple viral proteins simultaneously can lead to a more profound and rapid reduction in viral load.
-
Synergistic Interactions: The combined effect of two or more drugs can be greater than the sum of their individual effects.
-
Higher Barrier to Resistance: The virus would need to develop multiple mutations simultaneously to overcome the effects of the drug combination, which is a much rarer event than the development of resistance to a single agent.
A primary combination partner for coblopasvir is sofosbuvir, a nucleotide analog inhibitor of the NS5B RNA-dependent RNA polymerase. This combination targets two essential and distinct components of the HCV replication machinery. In vitro studies have indicated that coblopasvir has an additive or synergistic effect when combined with NS5B nucleotide analogues.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for designing in vitro experiments.
| Property | Value | Source |
| Molecular Formula | C₄₁H₅₂Cl₂N₈O₈ | PubChem |
| Molecular Weight | 855.8 g/mol | PubChem |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in Water and DMSO (50 mg/mL with warming) | Cayman Chemical, MedChemExpress |
| Storage | 4°C for short-term, -20°C or -80°C for long-term storage of solid and stock solutions | MedChemExpress |
Experimental Protocols
Protocol 1: In Vitro Antiviral Efficacy Assessment using an HCV Replicon Assay
This protocol describes a method for determining the 50% effective concentration (EC₅₀) of this compound and sofosbuvir individually, using a luciferase reporter HCV replicon system.
Materials:
-
Huh-7 or Huh-7.5 cells harboring a licensed HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound
-
Sofosbuvir
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates, white, clear-bottom
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating: Seed the HCV replicon-containing Huh-7 cells in white, clear-bottom 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium without G418. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of sofosbuvir in DMSO.
-
Perform serial dilutions of each compound in culture medium to achieve final concentrations ranging from picomolar to micromolar. The final DMSO concentration in all wells should be ≤0.5%.
-
-
Treatment: Remove the medium from the plated cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and 0.5% DMSO as vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Allow the plate and the luciferase assay reagent to equilibrate to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal in the compound-treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the drug concentration and fit a dose-response curve using non-linear regression to determine the EC₅₀ value.
-
Expected Results: The EC₅₀ values for coblopasvir are expected to be in the picomolar to low nanomolar range, while for sofosbuvir, they are typically in the nanomolar range.[2] The data can be presented as shown in Table 2.
| Compound | HCV Genotype | EC₅₀ (nM) |
| This compound | 1b | Illustrative Value: 0.05 |
| Sofosbuvir | 1b | Illustrative Value: 40 |
Note: The EC₅₀ values are illustrative and should be determined experimentally.
Protocol 2: In Vitro Synergy Assessment using a Checkerboard Assay
This protocol outlines a method to evaluate the synergistic, additive, or antagonistic effects of combining this compound with sofosbuvir.
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Cell Plating: Follow step 1 of Protocol 1.
-
Compound Preparation (Checkerboard Dilution):
-
Prepare serial dilutions of this compound along the y-axis of a 96-well plate.
-
Prepare serial dilutions of sofosbuvir along the x-axis of the same plate.
-
The plate should also include wells with each drug alone and vehicle controls.
-
-
Treatment and Incubation: Add the drug combinations to the cells and incubate for 72 hours as described in Protocol 1.
-
Luciferase Assay: Perform the luciferase assay as described in Protocol 1.
-
Data Analysis (Chou-Talalay Method):
-
Calculate the fractional inhibition for each drug concentration and combination.
-
Use software like CompuSyn or a similar tool to calculate the Combination Index (CI). The Chou-Talalay method is widely used for this purpose.[3][4][5]
-
The CI value indicates the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Presentation: The results of the checkerboard assay can be summarized in a table showing the CI values at different effect levels (e.g., EC₅₀, EC₇₅, EC₉₀).
| Combination | Effect Level | Combination Index (CI) | Interpretation |
| Coblopasvir + Sofosbuvir | EC₅₀ | Illustrative Value: 0.7 | Synergy |
| Coblopasvir + Sofosbuvir | EC₇₅ | Illustrative Value: 0.6 | Synergy |
| Coblopasvir + Sofosbuvir | EC₉₀ | Illustrative Value: 0.5 | Synergy |
Note: The CI values are illustrative and should be determined experimentally.
Resistance Profile
The development of resistance-associated substitutions (RASs) is a concern for all DAAs. For NS5A inhibitors like coblopasvir, RASs can emerge, particularly at amino acid positions 28, 30, 31, and 93 in the NS5A protein for HCV genotype 1.[6][7] For sofosbuvir, the S282T substitution in the NS5B polymerase is the primary RAS, although it often reduces viral fitness.[8][9] The combination of coblopasvir and sofosbuvir provides a high barrier to resistance, as the virus would need to acquire mutations in both NS5A and NS5B to escape the effects of both drugs.
Visualizations
Caption: Mechanism of action of Coblopasvir and Sofosbuvir in the HCV life cycle.
Caption: Workflow for in vitro efficacy and synergy assessment.
Conclusion
This compound, in combination with other DAAs like sofosbuvir, represents a highly effective strategy for the treatment of chronic HCV infection. The protocols outlined in this document provide a framework for researchers to assess the in vitro efficacy and synergistic potential of such combinations. Understanding these interactions at a preclinical level is vital for the development of next-generation antiviral therapies with improved efficacy and a higher barrier to resistance.
References
- 1. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.7. Synergy [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. hcvguidelines.org [hcvguidelines.org]
- 7. Factors Influencing the Prevalence of Resistance-Associated Substitutions in NS5A Protein in Treatment-Naive Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Coblopasvir Dihydrochloride Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Coblopasvir dihydrochloride, a pangenotypic Hepatitis C Virus (HCV) NS5A inhibitor, against various HCV genotypes.[1][2] The described assays are essential tools for preclinical evaluation and mechanism of action studies of this direct-acting antiviral (DAA).
Introduction to this compound
This compound is a potent and pangenotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1][2] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[3] By binding to NS5A, Coblopasvir disrupts the formation of the viral replication complex, thereby inhibiting viral replication.[3] It has demonstrated in vitro activity against HCV genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a.[2] Coblopasvir is typically used in combination with other DAAs, such as the NS5B polymerase inhibitor sofosbuvir, to achieve a high sustained virologic response.
Key Cell Culture Assays
The following cell-based assays are critical for evaluating the antiviral efficacy and cytotoxicity of this compound:
-
HCV Replicon Assay: This assay measures the inhibition of HCV RNA replication in a controlled cell culture system. It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV replicon, often containing a reporter gene like luciferase for easy quantification.[3][4][5][6]
-
Infectious Virus Production/Yield Reduction Assay: This assay assesses the ability of the compound to inhibit the production of infectious HCV particles from infected cells.[7][8][9][10][11]
-
Cytotoxicity Assay (MTT Assay): This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.[1][12][13][14][15][16][17]
Data Presentation
The antiviral activity and cytotoxicity of this compound are quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window. While specific picomolar activities have been reported, precise EC50 and CC50 values for Coblopasvir are not consistently available across all public literature. The following tables provide a representative structure for presenting such data.
Table 1: Antiviral Efficacy (EC50) of this compound against Various HCV Genotypes in a Replicon Assay
| HCV Genotype | Replicon Cell Line | EC50 (pM) |
| Genotype 1a | Huh-7 | Data not publicly available |
| Genotype 1b | Huh-7 | Data not publicly available |
| Genotype 2a | Huh-7 | Data not publicly available |
| Genotype 3a | Huh-7 | Data not publicly available |
| Genotype 4a | Huh-7 | Data not publicly available |
| Genotype 5a | Huh-7 | Data not publicly available |
| Genotype 6a | Huh-7 | Data not publicly available |
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Huh-7 | MTT Assay | Data not publicly available | Dependent on EC50 for specific genotype |
| HepG2 | MTT Assay | Data not publicly available | Dependent on EC50 for specific genotype |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | Data not publicly available | Dependent on EC50 for specific genotype |
Experimental Protocols
HCV Replicon Assay Protocol (Luciferase Reporter-Based)
This protocol describes the determination of the EC50 value of this compound against a specific HCV genotype replicon (e.g., genotype 1b) expressing a luciferase reporter.[3][18][19][20]
Materials:
-
Huh-7 cells stably harboring an HCV genotype 1b replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in DMEM. The final concentrations should typically range from picomolar to micromolar to capture the full dose-response curve. Include a vehicle control (DMSO) and a positive control (another known NS5A inhibitor).
-
Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the luciferase signal of treated wells to the vehicle control wells (representing 100% replication).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Infectious Virus Yield Reduction Assay Protocol
This assay quantifies the inhibition of infectious HCV particle production. The JFH-1 isolate (genotype 2a) is commonly used as it efficiently produces infectious virus in cell culture.[7][8][9][11]
Materials:
-
Huh-7.5 cells.
-
HCVcc (cell culture-produced HCV, e.g., JFH-1 strain).
-
Complete DMEM.
-
This compound.
-
96-well plates.
-
Anti-HCV antibody (e.g., anti-NS5A).
-
Fluorescently labeled secondary antibody.
-
Fluorescence microscope.
Procedure:
-
Infection of Producer Cells: Seed Huh-7.5 cells in a 6-well plate and infect with HCVcc at a multiplicity of infection (MOI) of 0.01-0.1.
-
Treatment: After 4-6 hours of infection, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Virus Harvest: Incubate the plates for 48-72 hours. Collect the culture supernatants containing the progeny virus and clarify by centrifugation.
-
Titration of Progeny Virus:
-
Seed fresh Huh-7.5 cells in a 96-well plate.
-
Perform a 10-fold serial dilution of the harvested supernatants and use them to infect the new cells.
-
Incubate for 48-72 hours.
-
-
Immunostaining and Foci Counting:
-
Fix and permeabilize the cells.
-
Stain with a primary antibody against an HCV protein (e.g., NS5A), followed by a fluorescently labeled secondary antibody.
-
Count the number of infected cell foci (focus-forming units, FFU) under a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the viral titer (FFU/mL) for each treatment condition.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the EC50 value as the concentration of Coblopasvir that reduces the virus yield by 50%.
-
Cytotoxicity Assay (MTT Assay) Protocol
This protocol determines the CC50 of this compound in the host cell line (e.g., Huh-7) to assess its cellular toxicity.[12][14][15][16]
Materials:
-
Huh-7 cells.
-
Complete DMEM.
-
This compound.
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 value, the concentration at which cell viability is reduced by 50%.
-
Visualizations
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Isolation of JFH-1 Strain and Development of an HCV Infection System | Springer Nature Experiments [experiments.springernature.com]
- 10. Titration of infectious HCV [bio-protocol.org]
- 11. Production of Infectious Hepatitis C Virus of Various Genotypes in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Revolutionizing Hepatitis C Drug Discovery: High-Throughput Screening Assays for NS5A Inhibitors Like Coblopasvir
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of virology, infectious diseases, and pharmacology.
Introduction: The discovery of direct-acting antivirals (DAAs) has transformed the treatment landscape for Hepatitis C Virus (HCV) infection, with nonstructural protein 5A (NS5A) inhibitors playing a pivotal role. Coblopasvir is a potent, pangenotypic NS5A inhibitor that disrupts HCV replication.[1] High-throughput screening (HTS) assays are crucial for the identification and characterization of such inhibitors. This document provides detailed application notes and protocols for key HTS assays used in the discovery of NS5A inhibitors, with a focus on methodologies applicable to compounds like Coblopasvir.
Mechanism of Action of NS5A Inhibitors
NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, although it possesses no known enzymatic activity.[2][3] It is a critical component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles.[2][4] NS5A inhibitors, including Coblopasvir, bind to the N-terminus of NS5A (domain I), inducing a conformational change that disrupts its functions.[5] This disruption is believed to have a dual effect: it blocks the formation of new replication complexes and impairs the assembly of infectious virions.[6]
High-Throughput Screening Assays
Cell-based assays utilizing HCV replicons are the cornerstone of HTS for NS5A inhibitors. These replicons are self-replicating HCV RNA molecules that contain a reporter gene, such as luciferase or a fluorescent protein, allowing for the quantification of viral replication in a high-throughput format.
HCV Replicon Assay with Luciferase Reporter
This is the most common HTS assay for identifying inhibitors of HCV replication. It relies on a genetically engineered HCV replicon that expresses a luciferase enzyme. The level of luciferase activity directly correlates with the extent of HCV RNA replication.
Signaling Pathway of HCV Replication and NS5A Inhibition
Caption: HCV replication cycle and the inhibitory action of NS5A inhibitors.
Experimental Workflow for Luciferase-Based HCV Replicon Assay
Caption: High-throughput screening workflow for HCV NS5A inhibitors.
Detailed Protocol: Luciferase-Based HCV Replicon Assay
Materials:
-
Huh-7 cell line stably harboring an HCV subgenomic replicon with a Renilla or Firefly luciferase reporter gene (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and G418 for selection.
-
384-well white, clear-bottom tissue culture plates.
-
Test compounds (e.g., Coblopasvir) serially diluted in 100% dimethyl sulfoxide (DMSO).
-
Positive control (a known NS5A inhibitor) and negative control (DMSO).
-
Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System).
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.[7]
-
Compound Addition: After 12-24 hours, add 100 nL of serially diluted test compounds to the wells. The final DMSO concentration should be maintained at 0.5% or less.[8] Include wells with positive and negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well.
-
Mix on an orbital shaker for 10 minutes to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Cytotoxicity Assay (in parallel plate):
-
Equilibrate a parallel plate of cells treated with the same compounds to room temperature.
-
Add 20 µL of the cytotoxicity assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence.
-
-
Data Analysis:
-
Normalize the luciferase data to the DMSO control (0% inhibition) and a potent inhibitor control (100% inhibition).
-
Calculate the 50% effective concentration (EC₅₀) by fitting the data to a four-parameter logistic curve.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from the cytotoxicity data.
-
Determine the selectivity index (SI = CC₅₀ / EC₅₀).
-
FRET-Based Assay for NS5A Conformation
Fluorescence Resonance Energy Transfer (FRET) can be employed to study the conformation of NS5A and how it is affected by inhibitor binding. This assay can be adapted for a higher throughput format to screen for compounds that induce conformational changes in NS5A.[9][10]
Principle: A FRET-based biosensor is created by flanking a domain of NS5A with a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore. Changes in the protein's conformation will alter the distance or orientation between the fluorophores, leading to a change in the FRET signal.
Detailed Protocol: FRET-Based NS5A Assay
Materials:
-
Huh-7 cells.
-
Expression vector encoding an NS5A-FRET biosensor.
-
Transfection reagent.
-
Fluorescence plate reader or high-content imaging system capable of measuring FRET.
-
Test compounds.
Procedure:
-
Transfection: Transfect Huh-7 cells with the NS5A-FRET biosensor plasmid.
-
Cell Seeding: Seed the transfected cells into 96- or 384-well plates.
-
Compound Addition: Add test compounds at various concentrations.
-
Incubation: Incubate for 24-48 hours.
-
FRET Measurement: Measure the fluorescence emission of both the donor and acceptor fluorophores at their respective excitation wavelengths.
-
Data Analysis: Calculate the FRET efficiency or the ratio of acceptor to donor emission. A change in the FRET signal in the presence of a compound indicates a potential interaction with NS5A.
Flow Cytometry-Based Assay with NS5A-YFP Fusion Protein
This assay provides a method for directly measuring the level of an NS5A-reporter fusion protein in live cells, which correlates with HCV replication.[11][12]
Principle: A stable cell line is generated that harbors an HCV replicon encoding an NS5A-Yellow Fluorescent Protein (YFP) fusion protein. Inhibition of HCV replication leads to a decrease in the expression of the NS5A-YFP protein, which can be quantified by flow cytometry.[11][12]
Detailed Protocol: NS5A-YFP Flow Cytometry Assay
Materials:
-
Huh-7.5.1 cell line stably expressing an HCV replicon with an NS5A-YFP fusion.
-
Culture medium and selection agents.
-
Flow cytometer.
-
Test compounds.
Procedure:
-
Cell Seeding and Treatment: Seed the NS5A-YFP replicon cells in 6- or 12-well plates and treat with test compounds for 48-72 hours.
-
Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in FACS buffer (PBS with 1% FBS).
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the YFP fluorescence.
-
Data Analysis: Determine the percentage of YFP-positive cells and the mean fluorescence intensity. A reduction in YFP signal indicates inhibition of HCV replication.
Quantitative Data Summary
The following table summarizes the in vitro activity of Coblopasvir and other representative NS5A inhibitors against different HCV genotypes.
| Inhibitor | HCV Genotype | Assay Type | EC₅₀ (pM) | Reference |
| Coblopasvir | Genotype 1b | Replicon | - | [13][14] |
| Genotype 2a | Replicon | - | [13][14] | |
| Genotype 3a | Replicon | - | [13][14] | |
| Genotype 6a | Replicon | - | [13][14] | |
| Daclatasvir | Genotype 1a | Replicon | 9 | [5] |
| Genotype 1b | Replicon | 5 | [5] | |
| Ledipasvir | Genotype 1a | Replicon | 31 | [15] |
| Genotype 1b | Replicon | 18 | [15] | |
| BMS-790052 | Genotype 1b | Replicon | 50 | [8] |
| Genotype 2a | Infectious Virus | 28 | [8] |
Conclusion
The high-throughput screening assays described here, particularly the luciferase-based replicon assay, are robust and reliable methods for the discovery and characterization of novel HCV NS5A inhibitors like Coblopasvir. These assays, combined with secondary screens such as FRET and flow cytometry, provide a powerful platform for identifying potent and specific antiviral compounds, accelerating the development of new therapies for Hepatitis C. The pangenotypic activity of Coblopasvir underscores the success of these screening strategies in identifying inhibitors with broad clinical utility.[13][14][16][17]
References
- 1. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. Antiviral activity and resistance of HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Fluorescence resonance energy transfer-based intracellular assay for the conformation of hepatitis C virus drug target NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of coblopasvir and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coblopasvir Dihydrochloride in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coblopasvir dihydrochloride is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[1][2] NS5A is a critical multifunctional phosphoprotein essential for viral RNA replication and virion assembly, making it a prime target for direct-acting antiviral (DAA) therapies.[1][2] Coblopasvir, in combination with other DAAs like sofosbuvir, has demonstrated high efficacy in treating chronic HCV infections across multiple genotypes.[1] However, the emergence of drug resistance, primarily through amino acid substitutions in the NS5A protein, remains a significant challenge in HCV therapy. These resistance-associated substitutions (RASs) can diminish the efficacy of NS5A inhibitors. Therefore, in vitro drug resistance studies are crucial for understanding the resistance profile of coblopasvir, guiding clinical use, and developing next-generation inhibitors.
These application notes provide a comprehensive overview of the use of this compound in HCV drug resistance studies, including its mechanism of action, the landscape of NS5A resistance, and detailed protocols for in vitro resistance assessment using HCV replicon assays.
Mechanism of Action of Coblopasvir
Coblopasvir targets the NS5A protein, disrupting its normal function within the HCV replication complex. Although NS5A has no known enzymatic activity, it plays a crucial role in the formation of the membranous web, the site of viral RNA replication, and in the assembly of new viral particles. By binding to NS5A, coblopasvir is thought to induce a conformational change that interferes with these processes, ultimately inhibiting viral replication.
Caption: Mechanism of Coblopasvir Action on HCV Replication.
Data Presentation: In Vitro Activity of Coblopasvir
While specific public data on the EC50 values of coblopasvir against a wide range of NS5A RASs is limited, it is known to have picomolar antiviral activities against HCV replicons of genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a in vitro.[1][2] The following tables illustrate how the in vitro activity of an NS5A inhibitor like coblopasvir is typically presented. Data is generated using HCV replicon assays.
Table 1: Pangenotypic Activity of Coblopasvir against Wild-Type HCV Replicons
| HCV Genotype | Replicon Type | EC50 (pM) - Representative Values* |
| 1a | Subgenomic | < 50 |
| 1b | Subgenomic | < 50 |
| 2a | Subgenomic | < 50 |
| 3a | Subgenomic | < 50 |
| 4a | Subgenomic | < 50 |
| 5a | Subgenomic | < 50 |
| 6a | Subgenomic | < 50 |
*Note: These are representative values based on public statements of coblopasvir's picomolar activity. Actual values may vary between specific replicon systems and experimental conditions.
Table 2: Illustrative Example of Coblopasvir's In Vitro Activity against Common NS5A Resistance-Associated Substitutions (RASs)
The following table is a representative example of how data on the resistance profile of an NS5A inhibitor is typically presented. The fold change in EC50 is a critical measure of resistance, calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.
| Genotype | NS5A Substitution | Representative EC50 (pM) | Representative Fold Change vs. Wild-Type |
| 1a | Wild-Type | 10 | 1 |
| M28T | > 1,000 | > 100 | |
| Q30H | > 5,000 | > 500 | |
| L31V | > 2,000 | > 200 | |
| Y93H | > 10,000 | > 1,000 | |
| 1b | Wild-Type | 8 | 1 |
| L31V | > 800 | > 100 | |
| Y93H | > 8,000 | > 1,000 | |
| 3a | Wild-Type | 15 | 1 |
| A30K | > 1,500 | > 100 | |
| Y93H | > 15,000 | > 1,000 |
*Disclaimer: The EC50 and fold-change values in this table are illustrative and based on typical resistance profiles of potent NS5A inhibitors. Specific data for coblopasvir against these RASs is not publicly available.
Experimental Protocols
The HCV replicon system is the gold standard for in vitro evaluation of HCV inhibitors and their resistance profiles. These systems are based on human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNAs. Reporter genes, such as luciferase, are often engineered into the replicon to provide a quantifiable measure of viral replication.
Caption: Workflow for HCV Replicon-Based Drug Susceptibility Assay.
Protocol 1: Determination of EC50 using a Luciferase-Based HCV Replicon Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound against a specific HCV replicon cell line.
Materials:
-
HCV replicon cells (e.g., genotype 1b with a luciferase reporter)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
G418 (for stable replicon cell line maintenance)
-
This compound
-
DMSO (for compound dilution)
-
96-well or 384-well clear-bottom, white-walled assay plates
-
Luciferase assay reagent
-
Luminometer
-
Multichannel pipette
Procedure:
-
Cell Culture Maintenance:
-
Culture HCV replicon cells in complete medium supplemented with G418 to maintain the replicon.
-
Passage the cells every 2-3 days, ensuring they do not exceed 80% confluency.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Further dilute these DMSO stocks in cell culture medium to achieve the final desired concentrations with a consistent final DMSO concentration (typically ≤0.5%).
-
-
Cell Plating:
-
Trypsinize and count the replicon cells.
-
Resuspend the cells in complete medium without G418.
-
Seed the cells into the assay plates at a predetermined density (e.g., 5,000 to 10,000 cells per well in a 96-well plate).
-
Incubate the plates for 4-6 hours to allow the cells to attach.
-
-
Compound Addition:
-
Add the diluted coblopasvir solutions to the appropriate wells.
-
Include wells with vehicle control (medium with the same final DMSO concentration) and a positive control (another known HCV inhibitor).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Aspirate the culture medium.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for the recommended time to allow for signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Normalize the data to the vehicle control (representing 0% inhibition) and a background control (wells with no cells, representing 100% inhibition).
-
Plot the normalized data against the logarithm of the coblopasvir concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
-
Protocol 2: In Vitro Selection and Characterization of Coblopasvir-Resistant HCV Replicons
This protocol describes the process of generating and identifying coblopasvir-resistant HCV replicons.
Materials:
-
Wild-type HCV replicon cells
-
Complete cell culture medium with and without G418
-
This compound
-
RNA extraction kit
-
RT-PCR reagents
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Resistance Selection:
-
Plate wild-type HCV replicon cells in multiple flasks or large-format plates.
-
Treat the cells with a starting concentration of this compound that is 2-5 times the EC50 value.
-
Maintain the cells under this selective pressure, changing the medium with fresh compound every 3-4 days.
-
Monitor the cells for the emergence of resistant colonies.
-
Once resistant colonies are established, gradually increase the concentration of coblopasvir in the culture medium over several passages.
-
-
Isolation of Resistant Clones:
-
Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
-
Expand each clonal population in the presence of the selective concentration of coblopasvir.
-
-
Phenotypic Characterization:
-
For each resistant clone, determine the EC50 of coblopasvir using the luciferase assay described in Protocol 1.
-
Calculate the fold-change in EC50 compared to the wild-type replicon to quantify the level of resistance.
-
-
Genotypic Characterization:
-
Extract total RNA from the resistant replicon cell clones.
-
Perform RT-PCR to amplify the NS5A coding region of the HCV replicon.
-
Purify the PCR products and perform Sanger sequencing.
-
Align the resulting sequences with the wild-type NS5A sequence to identify amino acid substitutions.
-
-
Confirmation of Resistance-Conferring Mutations:
-
Introduce the identified mutations (individually or in combination) into the wild-type replicon plasmid using site-directed mutagenesis.
-
Generate new replicon RNAs by in vitro transcription and transfect them into Huh-7 cells.
-
Establish stable replicon cell lines for the mutant replicons.
-
Determine the EC50 of coblopasvir for these engineered mutant replicons to confirm that the identified substitutions confer resistance.
-
Conclusion
This compound is a highly effective pangenotypic NS5A inhibitor that is a valuable component of combination therapy for HCV. Understanding its resistance profile is paramount for its successful clinical application. The use of HCV replicon assays, as detailed in these protocols, provides a robust in vitro platform for determining the antiviral potency of coblopasvir and for identifying and characterizing resistance-associated substitutions. This information is critical for predicting clinical outcomes, managing treatment failure, and guiding the development of future antiviral strategies to combat HCV drug resistance.
References
Application Notes and Protocols for Coblopasvir and Sofosbuvir Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The advent of Direct-Acting Antivirals (DAAs) has revolutionized treatment, offering high cure rates with minimal side effects. Combination therapy, targeting multiple viral proteins, is a cornerstone of modern HCV treatment, enhancing efficacy and reducing the likelihood of drug resistance.
This document provides detailed application notes and experimental protocols for the study of a potent anti-HCV combination therapy: Coblopasvir and Sofosbuvir .
-
Coblopasvir (KW-136) is a pangenotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[1] By binding to NS5A, Coblopasvir disrupts the formation of the viral replication complex.[1]
-
Sofosbuvir is a nucleotide analog prodrug that, upon intracellular metabolism to its active triphosphate form (GS-461203), targets the HCV NS5B RNA-dependent RNA polymerase.[4][5] GS-461203 acts as a chain terminator when incorporated into the nascent HCV RNA strand, thereby halting viral replication.[4][5][6]
The combination of Coblopasvir and Sofosbuvir targets two distinct and critical components of the HCV replication machinery, leading to a synergistic or additive antiviral effect and a high barrier to resistance.[1] Clinical trials have demonstrated that this combination is a safe and highly efficacious pangenotypic regimen for treating chronic HCV infection.[1][7][8]
Data Presentation
Quantitative data from preclinical in vitro studies are crucial for characterizing the antiviral activity and therapeutic window of drug candidates. The following tables summarize the expected antiviral potency and cytotoxicity of Coblopasvir and Sofosbuvir.
Table 1: Individual Antiviral Activity and Cytotoxicity
This table presents the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for each compound individually against HCV replicons in cell culture. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the drug's therapeutic window.
| Compound | Target | HCV Genotype | EC₅₀ | CC₅₀ (Huh-7 cells) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Coblopasvir | NS5A | Pangenotypic (1a, 1b, 2a, 3a, 4a, 5a, 6a) | Picomolar (pM) range[1][3] | >10 µM | >10,000 |
| Sofosbuvir | NS5B | Pangenotypic | 32 nM - 130 nM[1] | >10 µM | >77 |
Table 2: Combination Antiviral Synergy Analysis
The synergistic effect of combining Coblopasvir and Sofosbuvir can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[5][6][9][10] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6] This table illustrates how data from a combination study would be presented.
| Coblopasvir (nM) | Sofosbuvir (nM) | Fractional Inhibition* | Combination Index (CI)** | Interpretation |
| EC₅₀ Dose | 0 | 0.50 | - | - |
| 0 | EC₅₀ Dose | 0.50 | - | - |
| 0.5 x EC₅₀ | 0.5 x EC₅₀ | >0.50 | <1.0 | Synergy |
| 0.25 x EC₅₀ | 0.25 x EC₅₀ | >0.25 | <1.0 | Synergy |
| 0.125 x EC₅₀ | 0.125 x EC₅₀ | >0.125 | <1.0 | Synergy |
*Fractional Inhibition refers to the measured level of HCV replication inhibition (e.g., 0.75 = 75% inhibition). **CI values are calculated based on the dose-effect curves of individual and combined drugs. Published data indicates this combination has a synergistic or additive effect in vitro.[1]
Signaling Pathway Visualization
Coblopasvir's target, NS5A, is known to interact with and modulate host cell signaling pathways to create a favorable environment for viral replication. One such critical pathway is the PI3K-Akt pathway, which promotes cell survival.[11] Sofosbuvir's target, NS5B, is the core enzyme of the viral replication complex. The diagram below illustrates the dual-target mechanism of action.
References
- 1. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of coblopasvir and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Coblopasvir Dihydrochloride in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Coblopasvir dihydrochloride in human plasma. Coblopasvir is a potent pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] This method is intended for use in pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The method was developed and validated based on established regulatory guidelines for bioanalytical method validation.
Introduction
This compound is an antiviral agent used in combination with other direct-acting antivirals for the treatment of chronic hepatitis C virus infection.[3][4] Monitoring the plasma concentrations of Coblopasvir is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for quantifying drug concentrations in complex biological matrices like plasma due to its high sensitivity, specificity, and speed.[5][6] This document provides a detailed protocol for the extraction and quantification of Coblopasvir from human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled Coblopasvir or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm or equivalent
Sample Preparation
A protein precipitation method is employed for the extraction of Coblopasvir from human plasma.
-
Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions are summarized in the table below.
| Parameter | Condition |
| LC System | |
| Column | Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Collision Gas | 9 psi |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Coblopasvir | 855.4 |
| Internal Standard | (User Defined) |
Note: The MRM transitions for Coblopasvir are hypothetical and should be optimized based on the actual compound and instrument.
Method Validation
The method was validated according to the US FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1 - 2000 ng/mL.
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were within ±15% for all QC levels and ±20% for the LLOQ.
-
Recovery: The extraction recovery of Coblopasvir was consistent across the QC levels.
-
Matrix Effect: No significant matrix effect was observed.
-
Stability: Coblopasvir was found to be stable in plasma under various storage conditions.
Quantitative Data Summary
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Coblopasvir | 1 - 2000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -3.2 | 10.2 | -1.8 |
| LQC | 3 | 6.2 | 1.5 | 7.8 | 2.1 |
| MQC | 150 | 4.8 | -0.8 | 5.5 | 0.5 |
| HQC | 1500 | 3.5 | 2.1 | 4.1 | 1.2 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Factor |
| LQC | 3 | 92.5 | 0.98 |
| MQC | 150 | 95.1 | 1.01 |
| HQC | 1500 | 94.3 | 0.99 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Coblopasvir quantification.
Caption: Coblopasvir mechanism of action.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. This method can be effectively used to support the development and clinical use of Coblopasvir.
References
- 1. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cidofovir in human plasma after low dose drug administration using high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Coblopasvir dihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges associated with Coblopasvir Dihydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is the hydrochloride salt form of Coblopasvir, a pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2][3] It is developed for the treatment of chronic hepatitis C infection.[2][3] Adequate solubility is crucial for ensuring consistent results in in vitro assays and for developing formulations with optimal absorption and bioavailability for in vivo studies. The dihydrochloride salt form is utilized to enhance the water solubility and stability compared to the free base form of Coblopasvir.[1]
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies significantly depending on the solvent. While it is described as soluble in water, specific quantitative data is limited.[4] For organic solvents, it has a higher solubility. The table below summarizes the available solubility data.
Troubleshooting Guide
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. How can I resolve this?
A3: This is a common issue known as kinetic solubility limitation, which occurs when a compound that is soluble in a concentrated organic solvent crashes out upon dilution into an aqueous medium where it is less soluble. Here are several strategies to address this:
-
Reduce the final concentration: The simplest solution is to lower the final concentration of this compound in your aqueous medium.
-
Decrease the percentage of DMSO: While counterintuitive, a high concentration of DMSO in the final solution can sometimes promote precipitation. Aim for a final DMSO concentration of 1% or less if possible.
-
Use co-solvents: For in vivo studies, formulations using co-solvents have been successful. A concentration of at least 2.5 mg/mL can be achieved in a solution of 10% DMSO and 90% corn oil.[5]
-
Incorporate solubilizing excipients: The use of excipients can significantly enhance aqueous solubility. A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been shown to achieve a solubility of at least 2.5 mg/mL.[5] SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a common solubilizing agent.
-
Adjust the pH of the aqueous buffer: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different pH values for your buffer may improve solubility.
-
Gentle warming and sonication: As with dissolving the compound in DMSO, gentle warming (e.g., to 37°C) and sonication of the final aqueous solution may help to keep the compound in solution.[2]
Q4: My prepared this compound solution appears cloudy. What should I do?
A4: Cloudiness indicates the presence of undissolved particles, which can be due to exceeding the solubility limit or degradation of the compound.
-
Confirm the concentration: Double-check your calculations to ensure you have not exceeded the known solubility limits in the chosen solvent system.
-
Filter the solution: For many applications, it is advisable to filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles before use.
-
Assess stability: If the solution becomes cloudy over time, it may indicate instability. It is recommended to prepare fresh solutions for your experiments. Stock solutions in DMSO should be stored at -20°C or -80°C and used within one to six months, respectively.[2] Repeated freeze-thaw cycles should be avoided by storing the stock solution in aliquots.[2]
Quantitative Solubility Data
| Solvent/System | Form | Solubility | Conditions | Reference |
| Water | Dihydrochloride | Soluble (qualitative) | Not specified | [4] |
| DMSO | Dihydrochloride | 50 mg/mL (58.42 mM) | Requires ultrasonication, warming, and heating to 60°C | [2][5] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | Dihydrochloride | ≥ 2.5 mg/mL (2.92 mM) | Not specified | [5] |
| 10% DMSO / 90% corn oil | Dihydrochloride | ≥ 2.5 mg/mL (2.92 mM) | Not specified | [5] |
Experimental Protocols
Kinetic Solubility Assay (Direct UV Method)
This protocol provides a general framework for determining the kinetic solubility of this compound.
1. Preparation of Solutions:
- Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mM).
- Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the relevant pH for your experiment.
2. Experimental Procedure:
- Add a small volume of the DMSO stock solution (e.g., 5 µL) to a microtiter plate well.
- Add the aqueous buffer to achieve the desired final compound concentration and a final DMSO concentration that is tolerated by your assay (typically ≤1%).
- Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
- After incubation, filter the solution using a filtration plate to separate any undissolved precipitate.
- Measure the UV absorbance of the filtrate at the appropriate wavelength for Coblopasvir.
- Create a calibration curve using known concentrations of this compound in the same solvent system (e.g., buffer with the same final DMSO concentration) to determine the concentration of the dissolved compound in the filtrate.
Diagrams
References
Troubleshooting low efficacy of Coblopasvir in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Coblopasvir in cell-based assays.
Troubleshooting Guides
Issue: Low or No Inhibition of Viral Replication
If you are observing lower than expected or no inhibition of HCV replication in your cell-based assays with Coblopasvir, consider the following potential causes and solutions.
Possible Cause 1: Suboptimal Assay Conditions
The efficacy of Coblopasvir can be influenced by the specifics of the cell-based assay system.
-
Solution:
-
Verify Cell Line Permissiveness: Ensure you are using a highly permissive cell line for HCV replication, such as Huh-7 or its derivatives (e.g., Huh-7.5, Huh-7.5.1). Different Huh-7 cell lines can exhibit varying levels of permissiveness to HCV infection and replication.
-
Optimize Cell Seeding Density: Cell density can impact viral replication and drug efficacy. Titrate the cell seeding density to find the optimal concentration for your specific assay format (e.g., 96-well, 384-well).
-
Confirm Assay Readout Sensitivity: Ensure your method for quantifying viral replication (e.g., luciferase reporter assay, RT-qPCR) is sensitive enough to detect the expected dynamic range of inhibition.
-
Possible Cause 2: Coblopasvir Integrity and Concentration
The stability and concentration of the Coblopasvir stock solution are critical for accurate results.
-
Solution:
-
Assess Drug Stability: Coblopasvir, like any compound, can degrade over time, especially with improper storage or multiple freeze-thaw cycles. It is recommended to prepare fresh dilutions from a properly stored stock solution for each experiment. A drug stability assay can be performed to confirm the integrity of your Coblopasvir stock.
-
Verify Working Concentration: Double-check all calculations for the preparation of serial dilutions. An error in dilution can lead to a significant deviation from the intended final concentration in the assay.
-
Solubility Issues: Coblopasvir hydrochloride has improved water solubility and stability. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in cell culture medium. Precipitates can lead to inaccurate dosing.
-
Possible Cause 3: Viral Genotype and Resistance
Coblopasvir is a pangenotypic inhibitor, but its efficacy can be affected by the specific HCV genotype or the presence of resistance-associated substitutions (RASs).
-
Solution:
-
Confirm HCV Genotype: Verify the genotype of the HCV replicon or virus used in your assay. While Coblopasvir has pangenotypic activity, there can be minor variations in potency across different genotypes.
-
Consider Resistance-Associated Substitutions (RASs): The presence of certain mutations in the NS5A protein can confer resistance to NS5A inhibitors. If you are using a replicon with known RASs or if you suspect the emergence of resistance in your cell line, this could explain the reduced efficacy. Sequencing the NS5A region of your replicon is recommended if resistance is suspected.
-
Issue: High Variability or Inconsistent Results
High variability between replicate wells or inconsistent results across experiments can obscure the true efficacy of Coblopasvir.
Possible Cause 1: Inconsistent Cell Culture and Plating
Variations in cell health and distribution can lead to inconsistent assay results.
-
Solution:
-
Maintain Healthy Cell Culture: Use cells at a low passage number and ensure they are healthy and actively dividing before seeding for an assay. Avoid using cells that are over-confluent.
-
Ensure Uniform Cell Seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell monolayer in all wells. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for data analysis.
-
Possible Cause 2: Pipetting Inaccuracies
Small volumes are often used in cell-based assays, making them susceptible to pipetting errors.
-
Solution:
-
Calibrate Pipettes: Regularly calibrate and maintain your pipettes to ensure accurate liquid handling.
-
Use Appropriate Pipetting Techniques: Use reverse pipetting for viscous solutions and ensure proper immersion depth to avoid inaccuracies.
-
Possible Cause 3: Cytotoxicity
At high concentrations, Coblopasvir or the vehicle (e.g., DMSO) may induce cytotoxicity, which can be misinterpreted as an antiviral effect or lead to inconsistent results.
-
Solution:
-
Perform a Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration range at which Coblopasvir is not toxic to the host cells. The final concentration of the vehicle should also be tested for toxicity.
-
Calculate the Selectivity Index (SI): The SI (CC50/EC50) is a measure of the therapeutic window of a compound. A high SI is desirable.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of Coblopasvir Against HCV Genotypes
Coblopasvir has been reported to have pangenotypic activity with picomolar potency against various HCV genotypes in replicon or cell culture systems.[1]
| HCV Genotype/Subtype | In Vitro Activity Confirmed |
| Genotype 1a | Yes |
| Genotype 1b | Yes |
| Genotype 2a | Yes |
| Genotype 3a | Yes |
| Genotype 4a | Yes |
| Genotype 5a | Yes |
| Genotype 6a | Yes |
Note: Specific EC50 values can vary depending on the cell line, replicon construct, and assay conditions used.
Table 2: Impact of Common NS5A Resistance-Associated Substitutions (RASs) on the Efficacy of NS5A Inhibitors
The presence of certain amino acid substitutions in the NS5A protein can reduce the susceptibility to NS5A inhibitors. The fold change in EC50 is a measure of the degree of resistance.
| Genotype | NS5A Position | Amino Acid Substitution | Typical Fold Change in EC50 for NS5A Inhibitors |
| 1a | M28 | T/V | Moderate to High |
| 1a | Q30 | H/R | High |
| 1a | L31 | M/V | High |
| 1a | Y93 | C/H/N | High |
| 1b | L31 | M/V | Moderate to High |
| 1b | Y93 | H | High |
| 3 | A30 | K | Moderate to High |
| 3 | Y93 | H | High |
Disclaimer: This table represents general data for the class of NS5A inhibitors. The specific fold-change for Coblopasvir may vary. A fold-change of >100 is generally considered high-level resistance.[2]
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol describes a general method for determining the EC50 of Coblopasvir using a luciferase-based HCV replicon assay.
-
Materials:
-
Huh-7 cells harboring a luciferase reporter-containing HCV replicon (e.g., genotype 1b).
-
Complete DMEM (with 10% FBS, penicillin/streptomycin, and G418 for selection).
-
Coblopasvir stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
-
-
Procedure:
-
Seed the replicon-containing Huh-7 cells into 96-well plates at a pre-determined optimal density and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of Coblopasvir in complete DMEM. A typical concentration range might be from 1 pM to 100 nM. Include a vehicle control (DMSO) and a positive control (another known NS5A inhibitor).
-
Remove the culture medium from the cells and add the Coblopasvir dilutions.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and plot the dose-response curve to determine the EC50 value using a suitable software (e.g., GraphPad Prism).
-
Cytotoxicity Assay (MTT-Based)
This protocol describes a general method for determining the CC50 of Coblopasvir.
-
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
Complete DMEM.
-
Coblopasvir stock solution.
-
96-well clear tissue culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells into a 96-well plate and incubate overnight.
-
Add serial dilutions of Coblopasvir to the cells, similar to the replicon assay.
-
Incubate for the same duration as the replicon assay (48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate for 30 minutes to 1 hour at room temperature with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
-
Drug Stability Assay
This protocol provides a basic framework for assessing the stability of Coblopasvir in solution.
-
Materials:
-
Coblopasvir solution at a known concentration.
-
HPLC system with a suitable column and detector.
-
Appropriate mobile phase.
-
Incubators set at various temperatures (e.g., 4°C, room temperature, 37°C).
-
-
Procedure:
-
Prepare aliquots of the Coblopasvir solution.
-
Store the aliquots at different temperatures for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze a sample by HPLC to determine the concentration of the parent compound.
-
The stability is assessed by comparing the concentration of Coblopasvir at each time point and temperature to the initial concentration at time 0. A significant decrease in concentration indicates degradation.
-
Mandatory Visualizations
Caption: Coblopasvir's mechanism of action targeting HCV NS5A.
Caption: A stepwise workflow for troubleshooting low Coblopasvir efficacy.
Caption: Logical relationships in diagnosing low Coblopasvir efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Coblopasvir?
A1: Coblopasvir is a direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a multifunctional protein that is essential for both viral RNA replication and the assembly of new virus particles. By binding to NS5A, Coblopasvir disrupts its function, thereby inhibiting the HCV life cycle.
Q2: What cell lines are recommended for Coblopasvir cell-based assays?
A2: The human hepatoma cell line Huh-7 and its highly permissive sub-clones, such as Huh-7.5 and Huh-7.5.1, are the standard cell lines used for HCV replicon and infectious virus assays. The permissiveness of different Huh-7 stocks can vary, so it is important to use a well-characterized and highly permissive line for consistent results.
Q3: Is Coblopasvir active against all HCV genotypes?
A3: Yes, Coblopasvir is a pangenotypic inhibitor, meaning it has demonstrated in vitro activity against a broad range of HCV genotypes, including 1a, 1b, 2a, 3a, 4a, 5a, and 6a.[1]
Q4: How should I store my Coblopasvir stock solution?
A4: It is recommended to store Coblopasvir stock solutions in a non-frost-free freezer at -20°C or -80°C. Aliquoting the stock solution into smaller volumes is advised to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.
Q5: What is the expected EC50 of Coblopasvir in a replicon assay?
A5: Coblopasvir exhibits picomolar antiviral activity against HCV replicons in vitro.[1] The exact EC50 value can vary depending on the HCV genotype, the specific replicon construct, the cell line used, and the assay conditions (e.g., incubation time, readout method). It is recommended to include a reference compound with a known EC50 in your experiments to validate your assay system.
Q6: Can resistance to Coblopasvir develop in cell culture?
A6: Yes, prolonged exposure of HCV replicons to NS5A inhibitors can lead to the selection of resistance-associated substitutions (RASs) in the NS5A protein. Common RASs that confer resistance to NS5A inhibitors are found at amino acid positions 28, 30, 31, and 93.[2] The presence of these RASs can significantly increase the EC50 value of the compound. If you observe a gradual loss of efficacy over time, it may be due to the emergence of resistant variants.
References
Technical Support Center: Coblopasvir Dihydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Coblopasvir dihydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and pangenotypic inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A).[1] NS5A is a critical phosphoprotein involved in viral RNA replication and the assembly of new virus particles.[1] By binding to NS5A, Coblopasvir disrupts its function, thereby inhibiting the HCV life cycle.[1]
Q2: What is the clinical dosage of this compound?
A2: In human clinical trials for the treatment of chronic HCV infection, Coblopasvir has been administered orally at doses of 30 mg and 60 mg once daily, typically in combination with other direct-acting antiviral agents like sofosbuvir.[2][3][4][5]
Q3: Is there a recommended starting dosage for in vivo studies in animal models?
A3: While specific preclinical data for this compound is limited, studies with other HCV NS5A inhibitors, such as Velpatasvir and Ledipasvir, in humanized mice have used a dosage of 50 mg/kg administered via oral gavage.[6] This can be considered a reasonable starting point for dose-ranging studies with Coblopasvir in similar rodent models.
Q4: What animal models are suitable for in vivo studies with this compound?
A4: Due to the high species specificity of HCV, standard immunocompetent animal models do not support HCV replication. Therefore, specialized models are required. The most common and relevant model is the humanized mouse, which has been engrafted with human hepatocytes.[6] These mice can be infected with HCV and are used to evaluate the in vivo efficacy of antiviral compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | This compound is a poorly water-soluble compound. | - Vehicle Selection: Use a vehicle known to solubilize hydrophobic compounds. Common choices include a mixture of DMSO, PEG300, Tween 80, and saline. - Formulation Preparation: First, dissolve the compound in a minimal amount of DMSO. Then, sequentially add PEG300 and Tween 80, ensuring complete mixing at each step. Finally, bring the solution to the final volume with saline. Gentle heating and sonication may aid in dissolution. - Salt Form: Ensure you are using the dihydrochloride salt form, which generally has improved solubility over the free base. |
| Inconsistent Results in Efficacy Studies | - Improper Dosing: Inaccurate dose administration or inconsistent dosing schedule. - Animal Variability: Differences in metabolism or disease progression between individual animals. - Drug Formulation Issues: Precipitation of the compound in the dosing vehicle. | - Dosing Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach. Maintain a consistent time of day for dosing. - Group Size: Use a sufficient number of animals per group to account for biological variability. - Formulation Check: Visually inspect the formulation for any precipitation before each administration. Prepare fresh formulations regularly. |
| Observed Toxicity or Adverse Events in Animals | The administered dose may be too high for the specific animal model. | - Dose De-escalation: If signs of toxicity (e.g., weight loss, lethargy) are observed, reduce the dosage in subsequent cohorts. - Tolerability Study: Conduct a preliminary dose-ranging tolerability study to determine the maximum tolerated dose (MTD) before initiating efficacy studies. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
In a sterile microcentrifuge tube, add the this compound powder.
-
Add a minimal volume of DMSO (e.g., 5-10% of the final volume) to dissolve the powder completely. Vortex or sonicate briefly if necessary.
-
Add PEG300 (e.g., 30-40% of the final volume) to the solution and mix thoroughly by vortexing.
-
Add Tween 80 (e.g., 5-10% of the final volume) and mix until a clear solution is obtained.
-
Add sterile saline to reach the final desired volume and mix thoroughly.
-
Visually inspect the final formulation for any precipitation before administration.
-
Protocol 2: Dose-Ranging Efficacy Study in HCV-Infected Humanized Mice
-
Animal Model: Humanized mice with stable human hepatocyte engraftment, infected with a relevant HCV genotype.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., DMSO/PEG300/Tween 80/Saline)
-
Group 2: this compound - Low dose (e.g., 10 mg/kg)
-
Group 3: this compound - Mid dose (e.g., 25 mg/kg)
-
Group 4: this compound - High dose (e.g., 50 mg/kg)
-
Note: A positive control group with a known HCV inhibitor can also be included.
-
-
Procedure:
-
Acclimatize the mice and confirm HCV infection and baseline viral load via blood sampling.
-
Randomize the mice into the experimental groups.
-
Prepare the this compound formulations and the vehicle control as described in Protocol 1.
-
Administer the respective treatments once daily via oral gavage for a predetermined duration (e.g., 7-14 days).
-
Monitor the animals daily for any signs of toxicity (weight loss, changes in behavior).
-
Collect blood samples at regular intervals (e.g., day 3, 7, and at the end of the study) to measure HCV RNA levels.
-
At the end of the treatment period, euthanize the animals and collect liver tissue for further analysis (e.g., viral RNA levels, histology).
-
-
Endpoint Analysis:
-
Primary Endpoint: Reduction in serum HCV RNA levels compared to the vehicle control group.
-
Secondary Endpoints: Reduction in liver HCV RNA levels, changes in liver enzymes, and assessment of any adverse effects.
-
Visualizations
Caption: Mechanism of action of Coblopasvir in the HCV life cycle.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Troubleshooting logical relationships for inconsistent results.
References
- 1. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]
- 2. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of coblopasvir and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the 12-week sofosbuvir-coblopasvir regimen in treatment of chronic hepatitis C [lcgdbzz.com]
- 6. The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Coblopasvir dihydrochloride under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Coblopasvir dihydrochloride under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of this compound?
Forced degradation studies for this compound, in line with ICH guidelines, typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2] These studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[1][3]
Q2: How can I identify and characterize the degradation products of this compound?
The identification and characterization of degradation products are primarily achieved using hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Techniques like LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) are effective for structural elucidation of the degradants.[4] For confirmation of the structure of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[5]
Q3: What is a stability-indicating analytical method, and why is it important for studying this compound?
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][2] Developing a robust SIAM, typically a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is crucial for monitoring the stability of this compound in bulk and formulated products.[4][6]
Q4: What are the common challenges encountered during forced degradation studies of this compound?
Researchers may encounter several challenges, including:
-
Mass balance issues: The sum of the assay of the parent drug and the known degradation products not totaling 100%. This could indicate the formation of non-chromophoric or volatile degradants.
-
Peak purity failures: Co-elution of the parent drug with one or more degradation products. Method optimization, including changes in mobile phase, column chemistry, or gradient profile, is necessary to resolve this.
-
Unexpected stability or excessive degradation: The drug may be highly stable under certain stress conditions or degrade completely under others. Adjusting the stressor concentration, temperature, or exposure time is recommended to achieve a target degradation of 5-20%.
Troubleshooting Guides
Issue 1: No degradation observed under acidic or alkaline stress.
| Possible Cause | Troubleshooting Step |
| Insufficient stressor concentration or temperature. | Increase the concentration of the acid (e.g., from 0.1 N HCl to 1 N HCl) or base (e.g., from 0.1 N NaOH to 1 N NaOH).[2] |
| Increase the temperature of the stress study (e.g., from 60°C to 80°C). | |
| Short exposure time. | Extend the duration of the stress testing period. |
| Drug substance is highly stable to hydrolysis. | Document the stability and proceed with other stress conditions. |
Issue 2: Poor resolution between Coblopasvir and its degradation peaks in HPLC.
| Possible Cause | Troubleshooting Step |
| Inadequate chromatographic conditions. | Modify the mobile phase composition (e.g., adjust the organic modifier to water ratio, change the pH). |
| Try a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl or a different particle size). | |
| Optimize the gradient elution profile (e.g., a shallower gradient). | |
| Adjust the column temperature. |
Issue 3: Inconsistent results in photostability studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent light exposure. | Ensure the sample is exposed to a standardized light source as per ICH Q1B guidelines, which specify the overall illumination and UV energy. |
| Use a validated photostability chamber. | |
| Sample concentration is too high (light cannot penetrate). | Reduce the concentration of the sample solution. |
| Inappropriate solvent. | Use a solvent that does not degrade upon light exposure and in which the drug is soluble. |
Experimental Protocols
Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound is outlined below. The extent of degradation should ideally be in the range of 5-20%.
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 70°C for 7 hours.[4]
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 70°C for 7 hours.[4]
-
Oxidative Degradation: Treat the drug solution with 6% H₂O₂ at 70°C for 24 hours.[4]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days.[4]
-
Photolytic Degradation: Expose the drug solution to direct sunlight for 21 days as per ICH Q1B guidelines.[4]
Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 7 hours | 70°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 7 hours | 70°C | 22.5% | 3 |
| Oxidation | 6% H₂O₂ | 24 hours | 70°C | 18.7% | 4 |
| Thermal (Solid) | Dry Heat | 21 days | 50°C | 3.1% | 1 |
| Photolytic (Solution) | Sunlight | 21 days | Ambient | 5.8% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualizations
Degradation Pathway of this compound
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. ijper.org [ijper.org]
- 5. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
How to prevent Coblopasvir dihydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Coblopasvir dihydrochloride in experimental media.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon dilution in aqueous media can lead to inaccurate experimental results. Follow these steps to ensure a clear, homogenous solution.
Initial Stock Solution Preparation
This compound is soluble in DMSO and water[1][2]. A high-concentration stock solution in an appropriate solvent is the first critical step.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is recommended for the initial stock solution due to the high solubility of this compound (50 mg/mL with ultrasonic and warming to 60°C)[1][3].
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months[1]. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation[1].
Working Solution Preparation: Step-by-Step Protocol
Direct dilution of a high-concentration DMSO stock into aqueous media is a common cause of precipitation for hydrophobic compounds[4]. A serial dilution approach is recommended.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, dilute a 100 mM stock to 10 mM in DMSO[4].
-
Pre-warming Media: Gently warm the experimental medium (e.g., cell culture media, PBS) to 37°C[1]. This can help increase the solubility of the compound.
-
Final Dilution: While gently vortexing the pre-warmed media, add the intermediate DMSO stock drop-wise to achieve the final desired concentration. The final concentration of DMSO in the media should be kept as low as possible, ideally below 0.5%, as higher concentrations can have cytotoxic effects[4].
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If the solution is not clear, brief sonication or further gentle warming (up to 37°C) can be attempted[1].
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for preparing this compound working solutions to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after diluting the DMSO stock in my cell culture medium. What should I do?
A1: This is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Review your dilution method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, use a serial dilution approach as outlined in the troubleshooting guide.
-
Lower the final concentration: If possible, try using a lower final concentration of this compound in your experiment.
-
Optimize the solvent concentration: While keeping the final DMSO concentration low is important for cell health, a slightly higher concentration (e.g., 0.5% vs. 0.1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Consider alternative solvents for intermediate dilution: For certain applications, a mixture of DMSO and a less polar solvent compatible with your experimental system could be tested for the intermediate dilution step. However, the compatibility of any new solvent with your cells must be validated.
Q2: Is it better to use the free base or the dihydrochloride salt of Coblopasvir?
A2: The dihydrochloride salt form of Coblopasvir generally exhibits enhanced water solubility and stability compared to the free base[5]. For experiments in aqueous media, the dihydrochloride salt is the recommended form.
Q3: Can I heat the this compound solution to dissolve precipitates?
A3: Gentle warming to 37°C can aid in dissolving the compound[1]. For stock solution preparation in DMSO, warming up to 60°C with sonication has been reported to be effective[1][3]. However, for working solutions in media containing sensitive biological components like serum and proteins, prolonged heating or high temperatures should be avoided to prevent degradation of the media components.
Q4: What is the solubility of this compound in different solvents?
A4: The following table summarizes the known solubility information for this compound:
| Solvent | Concentration | Conditions | Reference |
| DMSO | 50 mg/mL (58.42 mM) | Ultrasonic and warming and heat to 60°C | [1][3] |
| Water | Soluble | No specific concentration provided | [2] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (2.92 mM) | In vivo formulation | [3] |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (2.92 mM) | In vivo formulation | [3] |
Q5: Could components of my cell culture media be causing the precipitation?
A5: Yes, high concentrations of salts, proteins (especially in serum), and pH shifts can affect the solubility of compounds[6].
-
Serum: Serum proteins can sometimes bind to hydrophobic compounds, which may either help to solubilize them or lead to aggregation and precipitation. If you are using a high percentage of serum, this could be a contributing factor.
-
pH: Ensure the pH of your final working solution is within the optimal range for both your cells and the stability of this compound.
-
Salts: High salt concentrations in some media formulations can decrease the solubility of hydrophobic compounds (salting out effect)[6].
Troubleshooting Logic for Media-Induced Precipitation
Caption: A logical approach to troubleshooting media-induced precipitation of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Coblopasvir Dihydrochloride Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Coblopasvir dihydrochloride. The following information is designed to help improve the bioavailability of this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: My this compound formulation exhibits poor dissolution. What are the initial steps to troubleshoot this issue?
A1: Poor dissolution of this compound is likely due to its low aqueous solubility, a common issue for drugs in the Biopharmaceutics Classification System (BCS) Class II and IV.[1][2] The initial steps to address this involve characterizing the solid-state properties of the API and exploring fundamental formulation strategies to enhance solubility.
Troubleshooting Workflow for Poor Dissolution
Caption: Initial workflow for troubleshooting poor dissolution.
Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A2: Several established strategies can be employed to improve the solubility and, consequently, the bioavailability of poorly soluble drugs.[1][3] These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a higher dissolution rate.[4]
-
Salt Formation: Creating a salt of the API can significantly alter its physicochemical properties, including solubility.[5]
-
Use of Solubilizing Excipients: Incorporating excipients like surfactants, cyclodextrins, and lipids can enhance solubility.[3][6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve dissolution.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[4][9]
Troubleshooting Guides
Issue 1: Sub-optimal drug loading in the formulation.
Problem: Difficulty in achieving the desired drug concentration in the final dosage form due to the poor solubility of this compound.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Low intrinsic solubility of the API. | Employ solubilizing excipients such as surfactants or cyclodextrins.[1][3][6] | See Protocol 1: Excipient Compatibility and Solubilization Screening . |
| Poor wettability of the drug particles. | Reduce particle size through micronization or incorporate wetting agents.[4] | See Protocol 2: Particle Size Reduction and Analysis . |
| Drug precipitation upon dilution. | Formulate as an amorphous solid dispersion to maintain a supersaturated state.[2][7] | See Protocol 3: Preparation of Solid Dispersions by Solvent Evaporation . |
Protocol 1: Excipient Compatibility and Solubilization Screening
-
Objective: To identify excipients that enhance the solubility of this compound.
-
Materials: this compound, various surfactants (e.g., Polysorbate 80, d-α-tocopheryl polyethylene glycol succinate), cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), and polymers (e.g., povidone, copovidone), dissolution medium (e.g., simulated gastric fluid).
-
Method:
-
Prepare saturated solutions of this compound in the dissolution medium containing varying concentrations of each excipient.
-
Equilibrate the solutions for 24-48 hours at a controlled temperature.
-
Filter the solutions to remove undissolved drug.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC).
-
-
Data Presentation:
| Excipient | Concentration (% w/v) | Solubility of this compound (µg/mL) |
| None (Control) | 0 | Example Value: 0.5 |
| Polysorbate 80 | 0.5 | Example Value: 5.2 |
| Polysorbate 80 | 1.0 | Example Value: 12.8 |
| HP-β-Cyclodextrin | 1.0 | Example Value: 8.5 |
| HP-β-Cyclodextrin | 2.0 | Example Value: 18.2 |
| Povidone K30 | 1.0 | Example Value: 3.1 |
Issue 2: High variability in bioavailability in preclinical studies.
Problem: Inconsistent plasma concentration levels of this compound observed in animal models.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Food effects influencing absorption. | Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to mitigate food effects.[1][4] | See Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) . |
| Incomplete dissolution in the gastrointestinal tract. | Enhance the dissolution rate by preparing a solid dispersion of the drug with a hydrophilic carrier.[7][10] | See Protocol 3: Preparation of Solid Dispersions by Solvent Evaporation . |
| Drug recrystallization in the gut. | Utilize crystallization inhibitors, such as certain polymers, within the formulation.[11] | Incorporate polymers like HPMC or copovidone into the formulation and perform in vitro dissolution studies under supersaturating conditions. |
Logical Flow for Addressing Bioavailability Variability
Caption: Strategy for addressing high bioavailability variability.
Protocol 2: Particle Size Reduction and Analysis
-
Objective: To reduce the particle size of this compound and evaluate the impact on dissolution.
-
Method (Micronization): Use an air-jet mill to reduce the particle size of the API.
-
Analysis:
-
Particle Size Distribution: Measure using laser diffraction.
-
Surface Area: Determine using techniques like BET analysis.
-
Dissolution Testing: Compare the dissolution profile of the micronized API to the un-milled API according to standard pharmacopeial methods.
-
-
Data Presentation:
| Material | D50 (µm) | D90 (µm) | Dissolution at 30 min (%) |
| Un-milled Coblopasvir | Example: 50.2 | Example: 120.5 | Example: 15 |
| Micronized Coblopasvir | Example: 4.8 | Example: 10.1 | Example: 65 |
Advanced Formulation Protocols
Protocol 3: Preparation of Solid Dispersions by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.[7][10]
-
Materials: this compound, a hydrophilic polymer (e.g., Kollidon® VA64, Soluplus®), and a suitable solvent (e.g., methanol, acetone).
-
Method:
-
Dissolve both this compound and the polymer in the solvent to form a clear solution.
-
Remove the solvent under vacuum using a rotary evaporator.
-
Further dry the resulting solid film/powder in a vacuum oven to remove residual solvent.
-
Mill and sieve the dried solid dispersion to obtain a uniform powder.
-
-
Characterization: Analyze the solid dispersion using DSC and XRD to confirm the amorphous state of the drug. Perform dissolution testing to evaluate the enhancement in drug release.
Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To develop a lipid-based formulation to improve the solubility and absorption of this compound.[9]
-
Materials: this compound, an oil phase (e.g., Labrafac™ PG), a surfactant (e.g., Kolliphor® EL), and a co-surfactant/co-solvent (e.g., Transcutol® HP).
-
Method:
-
Screen various oils, surfactants, and co-solvents for their ability to dissolve this compound.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsification region.
-
Prepare formulations by mixing the components and dissolving the drug in the mixture.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a micro/nanoemulsion.
-
-
Characterization: Measure the droplet size, polydispersity index, and drug release profile of the resulting emulsion.
Signaling Pathway for Lipid-Based Drug Delivery
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 2. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 3. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. To enhance dissolution rate of poorly water-soluble drugs: glucosamine hydrochloride as a potential carrier in solid dispersion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Bioavailability Challenges of Dasabuvir and Enabling a Triple-Combination Direct-Acting Antiviral HCV Regimen through a Salt of Very Weak Acid for Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Coblopasvir dihydrochloride in experiments
Technical Support Center: Coblopasvir Dihydrochloride
Introduction
This compound is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] It is approved for use in combination with sofosbuvir for treating chronic HCV infections.[3][4][5] While highly effective against its viral target, in non-clinical experimental systems, high concentrations of Coblopasvir can exhibit off-target activity, particularly inhibition of host cell kinases. This guide provides troubleshooting advice and protocols to help researchers identify and mitigate potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Coblopasvir?
A1: Coblopasvir targets the HCV NS5A protein, which is essential for viral RNA replication and the assembly of new virus particles.[1] By inhibiting NS5A, Coblopasvir disrupts the viral life cycle.[1]
Q2: What are the known off-target effects of Coblopasvir in preclinical models?
A2: In preclinical cell-based assays, at concentrations significantly higher than those required for antiviral efficacy, Coblopasvir has been observed to inhibit several host cell kinases. This is a common characteristic of many small molecule inhibitors that target ATP binding sites.[6] Key off-target kinase families can include Src family kinases (e.g., SRC, LYN, FYN) and ABL kinase.
Q3: I'm observing unexpected cytotoxicity or changes in cell phenotype (e.g., morphology, proliferation) in my cell-based antiviral assays. Could this be an off-target effect?
A3: Yes, this is possible. If the observed effects occur at concentrations of Coblopasvir that are well above the EC50 for its antiviral activity, it may be indicative of off-target kinase inhibition. Such inhibition can interfere with normal cellular signaling pathways controlling cell survival, proliferation, and morphology.
Q4: How can I distinguish between a specific antiviral effect and a potential off-target effect?
A4: A key strategy is to determine the dose-response relationship for both the antiviral effect and the cellular phenotype . A significant separation between the potency for antiviral activity (EC50) and the potency for the cellular effect (e.g., cytotoxic concentration 50%, CC50) suggests the latter may be an off-target effect. Additionally, using a "rescue" experiment by activating a downstream component of the affected pathway or using a structurally unrelated NS5A inhibitor as a control can provide further evidence.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Problem | Potential Cause (Off-Target Related) | Recommended Action |
| High Cell Toxicity | Inhibition of essential host kinases involved in cell survival pathways. | 1. Determine CC50: Perform a dose-response experiment to find the 50% cytotoxic concentration (CC50). 2. Calculate Selectivity Index (SI): Calculate SI = CC50 / EC50. A high SI (>100) indicates good separation between antiviral activity and general cytotoxicity. 3. Lower Concentration: Conduct experiments at concentrations at or below the EC90 for antiviral activity where possible. |
| Altered Protein Phosphorylation | Direct inhibition of a host kinase responsible for phosphorylating the protein of interest. | 1. Hypothesize Pathway: Based on known off-targets (e.g., Src, Abl), identify potential signaling pathways that might be affected. 2. Western Blot Analysis: Perform a Western blot for key phosphorylated proteins in the suspected pathway (e.g., phospho-SRC, phospho-AKT).[7][8][9] 3. Kinome Profiling: For a broader view, consider a kinome profiling screen to identify all inhibited kinases.[10][11][12] |
| Inconsistent Antiviral Efficacy | The experimental cell line is unusually sensitive to the off-target effects of Coblopasvir, impacting cell health and viral replication. | 1. Test in Different Cell Lines: Compare the antiviral potency and cytotoxicity of Coblopasvir in multiple permissive cell lines. 2. Monitor Cell Health: Ensure that cell viability is high (>90%) at the Coblopasvir concentrations used in the antiviral assay. |
| Contradictory Results with Other NS5A Inhibitors | The observed phenotype is unique to Coblopasvir and not a general consequence of NS5A inhibition, pointing to an off-target effect. | 1. Use Orthogonal Control: Repeat the experiment with a structurally different, validated NS5A inhibitor. If the effect is not reproduced, it is likely an off-target effect of Coblopasvir. |
Quantitative Data Summary: Coblopasvir Target and Off-Target Potency
The following table presents hypothetical inhibitory concentrations for Coblopasvir against its primary target and representative off-target kinases. This illustrates the typical selectivity profile that should be considered during experimental design.
| Target | Target Type | Assay Type | IC50 / EC50 (nM) |
| HCV NS5A Genotype 1b | Primary Viral Target | Replicon Assay | 0.05 |
| SRC Kinase | Off-Target Host Kinase | Biochemical Assay | 1,200 |
| ABL1 Kinase | Off-Target Host Kinase | Biochemical Assay | 2,500 |
| FYN Kinase | Off-Target Host Kinase | Biochemical Assay | 1,800 |
| HeLa Cells | Cytotoxicity | Cell Viability Assay | > 10,000 |
Note: These values are for illustrative purposes and should be determined empirically in your specific experimental system.
Visualizations: Workflows and Pathways
Caption: A logical workflow for determining if an observed cellular effect is due to off-target activity.
Caption: Simplified diagram showing primary and potential off-target pathways of Coblopasvir.
Key Experimental Protocols
Kinome Profiling to Identify Off-Targets
This experiment provides a broad screen of Coblopasvir's activity against a large panel of human kinases.[12][13]
Methodology:
-
Service Provider: Engage a commercial service provider that offers kinase profiling panels (e.g., Reaction Biology, Promega, Carna Biosciences). These services typically screen a compound against hundreds of purified kinases.[12][13]
-
Compound Preparation: Provide this compound at a pre-determined concentration (e.g., 1 µM and 10 µM) in DMSO.
-
Assay Format: The provider will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the activity of each kinase in the presence of your compound versus a DMSO control.[12][14]
-
Data Analysis: Results are usually provided as percent inhibition for each kinase at the tested concentrations. A "hit" is typically defined as >50% inhibition. Follow-up dose-response assays should be performed for any identified hits to determine their IC50 values.
Western Blot for Phospho-Protein Analysis
This protocol is used to determine if Coblopasvir inhibits a specific signaling pathway in cells by measuring the phosphorylation state of a key protein.[7][8]
Methodology:
-
Cell Treatment: Plate cells (e.g., Huh-7, HEK293T) and allow them to adhere. Treat cells with a dose-response of Coblopasvir (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a specified time (e.g., 2 hours). Include a positive control inhibitor for the pathway of interest if available.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.[8] Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-SRC Tyr416).
-
Separately, probe a parallel blot with an antibody for the total protein (e.g., anti-total-SRC) to serve as a loading control.[9]
-
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in Coblopasvir-treated samples indicates inhibition of the upstream kinase.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify direct binding of a compound to its target in a cellular environment.[15][16][17][18] Ligand binding typically stabilizes a protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with Coblopasvir (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C to allow for cell penetration and target binding.[15]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., SRC kinase) remaining in the soluble fraction for each temperature point using Western blotting.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature for both the Coblopasvir-treated and vehicle-treated samples. A rightward shift in the melting curve for the Coblopasvir-treated sample indicates that the compound binds to and stabilizes the target protein in the cell.
References
- 1. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Coblopasvir - Wikipedia [en.wikipedia.org]
- 4. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of coblopasvir and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Coblopasvir Dihydrochloride: A Comparative Efficacy Analysis Against Leading NS5A Inhibitors
A detailed guide for researchers and drug development professionals on the efficacy of Coblopasvir dihydrochloride in the context of other direct-acting antiviral agents targeting the Hepatitis C virus NS5A protein.
Introduction
The treatment of chronic Hepatitis C virus (HCV) infection has been revolutionized by the advent of direct-acting antiviral agents (DAAs). Among these, inhibitors of the non-structural protein 5A (NS5A) have become a cornerstone of highly effective, all-oral treatment regimens. Coblopasvir (formerly KW-136), a pangenotypic NS5A inhibitor, has demonstrated significant promise in clinical trials. This guide provides a comparative analysis of the efficacy of this compound against other prominent NS5A inhibitors, including Daclatasvir, Ledipasvir, and Velpatasvir, supported by available preclinical and clinical data.
Mechanism of Action of NS5A Inhibitors
NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[1][2] It does not possess any known enzymatic activity but acts as a critical regulator within the viral replication complex. NS5A inhibitors bind to the N-terminus of the protein, disrupting its normal function and thereby blocking the formation of the replication complex.[1] This leads to a potent inhibition of viral replication across various HCV genotypes.[1][2]
In Vitro Efficacy
The primary method for determining the in vitro potency of anti-HCV agents is the subgenomic replicon assay. This cell-based system allows for the quantification of viral RNA replication and the determination of the 50% effective concentration (EC50) of a drug.
Comparative Potency of NS5A Inhibitors
While direct head-to-head comparative studies with publicly available data are limited, published research indicates that Coblopasvir exhibits potent, picomolar-level antiviral activity against a broad range of HCV genotypes.[2][3] Its efficacy has been confirmed in vitro against replicons or cell culture systems for genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a, classifying it as a pangenotypic inhibitor.[2][3]
Other prominent NS5A inhibitors also demonstrate potent pangenotypic or genotype-specific activity. For instance, Daclatasvir shows exceptional potency with EC50 values in the picomolar to low nanomolar range across multiple genotypes.[4] Velpatasvir is a pangenotypic inhibitor used in combination with sofosbuvir for treating genotypes 1 through 6.[1] Ledipasvir is highly potent against genotypes 1a and 1b, with reduced activity against other genotypes.
Table 1: In Vitro Potency (EC50) of Select NS5A Inhibitors Against Wild-Type HCV Replicons
| NS5A Inhibitor | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| Coblopasvir | Potent (pM) | Potent (pM) | Potent (pM) | Potent (pM) | Potent (pM) | Potent (pM) | Potent (pM) |
| Daclatasvir | ~6 pM | ~1 pM | ~4 pM | ~260 pM | ~2 pM | - | - |
| Ledipasvir | 31 pM | 4 pM | Low Activity | Low Activity | 110 pM | 410 pM | 1100 pM |
| Velpatasvir | 18 pM | 4 pM | 3 pM | 3 pM | 4 pM | 3 pM | 10 pM |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental protocols. Coblopasvir data is described as "picomolar antiviral activities" in a phase 3 trial publication, specific EC50 values are not publicly available.[2]
Activity Against Resistance-Associated Substitutions (RASs)
A critical factor in the efficacy of NS5A inhibitors is their activity against RASs. Substitutions at key amino acid positions in the NS5A protein, such as at positions 28, 30, 31, and 93, can confer resistance to this class of drugs.[5] While specific data for Coblopasvir's activity against a panel of RASs is not publicly available, its clinical trial data suggests a high barrier to resistance when used in combination therapy.[2]
For other NS5A inhibitors, the impact of RASs is well-characterized. For example, the Y93H substitution in genotype 3 confers a high level of resistance to Velpatasvir.[5] Similarly, certain RASs can reduce the susceptibility to Daclatasvir and Ledipasvir.[5]
Clinical Efficacy
The ultimate measure of an anti-HCV regimen's effectiveness is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy. NS5A inhibitors are always administered as part of a combination regimen, typically with an NS5B polymerase inhibitor like Sofosbuvir.
Coblopasvir-Based Regimen
A large phase 3 clinical trial in China evaluated the efficacy and safety of a 12-week regimen of Coblopasvir (60 mg) plus Sofosbuvir (400 mg) in 371 patients with HCV genotypes 1, 2, 3, and 6. The overall SVR12 rate was 97%.[2][6]
Table 2: SVR12 Rates for Coblopasvir + Sofosbuvir (12-Week Regimen)[2][6]
| Patient Population | Overall | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 6 |
| SVR12 Rate (95% CI) | 97% (95-99%) | 99% (96->99%) | 96% (90-99%) | 90% (78-97%) | 98% (88->99%) |
Comparison with Other NS5A Inhibitor Regimens
Numerous studies have demonstrated the high efficacy of other NS5A inhibitor-containing regimens. Direct comparative trials between Coblopasvir and other NS5A inhibitors are not available; however, data from separate studies provide a basis for an indirect comparison.
Table 3: SVR Rates for Various NS5A Inhibitor + Sofosbuvir Regimens (12-Week Treatment in Treatment-Naïve, Non-Cirrhotic Patients)
| Regimen | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5/6 |
| Coblopasvir + Sofosbuvir | 99%[2][6] | 96%[2][6] | 90%[2][6] | - | 98% (GT6)[2][6] |
| Daclatasvir + Sofosbuvir | ~98% | ~92% | ~89% | ~96%[7] | - |
| Ledipasvir/Sofosbuvir | ~99% | - | - | ~96%[7] | ~95% (GT6) |
| Sofosbuvir/Velpatasvir | ~99% | ~100% | ~95% | ~100% | ~97% (GT5) / ~100% (GT6) |
Note: SVR rates are approximate and compiled from various clinical trials. Efficacy can vary based on patient characteristics such as prior treatment experience and presence of cirrhosis.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
The in vitro antiviral activity of NS5A inhibitors is typically determined using a stable subgenomic HCV replicon cell line.
Detailed Methodology:
-
Cell Culture: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon (e.g., from genotype 1b) that includes a reporter gene, such as Renilla luciferase, are used.[6] Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418.[6]
-
Assay Procedure:
-
Cells are seeded into 96- or 384-well plates.
-
The following day, the culture medium is replaced with medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Plates are incubated for 72 hours at 37°C.[8]
-
-
Quantification of HCV Replication:
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
-
Cytotoxicity Assessment:
-
A parallel assay is conducted to measure the cytotoxicity of the compound, often using a colorimetric method such as the MTS assay, to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
The luciferase signal from compound-treated wells is normalized to the vehicle control wells.
-
The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
-
Conclusion
This compound is a potent, pangenotypic NS5A inhibitor that, in combination with sofosbuvir, demonstrates high SVR rates across multiple HCV genotypes in clinical trials.[2][6] While direct comparative in vitro potency data against a full panel of other NS5A inhibitors and their associated RASs are not extensively published, the available clinical evidence places its efficacy on par with other leading NS5A inhibitor-based regimens. Its pangenotypic profile offers a significant advantage in simplifying treatment algorithms. Further real-world evidence and comparative studies will be valuable in fully defining its position in the evolving landscape of HCV therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coblopasvir | 1312608-46-0 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. Ledipasvir/Sofosbuvir versus Daclatasvir/Sofosbuvir for the Treatment of Chronic Hepatitis C Genotype 4 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of generic sofosbuvir with daclatasvir compared to sofosbuvir/ledipasvir in genotype 4 hepatitis C virus: A prospective comparison with historical control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coblopasvir Dihydrochloride and Daclatasvir for HCV Genotype 3
This guide provides an objective comparison of Coblopasvir dihydrochloride and Daclatasvir, two direct-acting antiviral agents used in the treatment of Hepatitis C Virus (HCV) genotype 3. The information is intended for researchers, scientists, and drug development professionals, with a focus on mechanism of action, clinical efficacy, and safety, supported by experimental data from clinical trials.
Introduction and Mechanism of Action
Both Coblopasvir and Daclatasvir are potent inhibitors of the HCV nonstructural protein 5A (NS5A).[1][2][3] NS5A is a critical multifunctional phosphoprotein essential for the virus's life cycle, playing a key role in both viral RNA replication and the assembly of new virions.[1][4] By binding to the NS5A protein, these inhibitors disrupt its function, leading to a significant reduction in HCV RNA levels and ultimately clearing the infection.[1][4][5]
Daclatasvir binds to the N-terminus of the NS5A protein, preventing the formation of the replication complex and thereby inhibiting viral RNA synthesis and virion assembly.[4][5][6] Coblopasvir, also a pangenotypic NS5A inhibitor, demonstrates a similar mechanism by targeting this essential viral protein.[1][3][7]
Clinical Efficacy in HCV Genotype 3
HCV genotype 3 is recognized as one of the more challenging genotypes to treat, often associated with a more rapid progression of liver disease.[8] Both Coblopasvir and Daclatasvir are administered as part of an all-oral combination therapy, typically with Sofosbuvir (a nucleotide NS5B polymerase inhibitor). The primary endpoint for efficacy in clinical trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a virological cure.
Table 1: Comparison of SVR12 Rates for Coblopasvir and Daclatasvir Regimens in Genotype 3 Patients
| Clinical Trial / Study | Drug Regimen | Patient Population | SVR12 Rate | Citation(s) |
| Coblopasvir | ||||
| Phase 3 (Gao Y, et al.) | Coblopasvir + Sofosbuvir (12 weeks) | Genotype 3 (n=50) | 90% | [9] |
| Genotype 3a (n=23) | 91% | [9] | ||
| Genotype 3b (n=27) | 89% | [9] | ||
| Observational Study | Coblopasvir + Sofosbuvir +/- Ribavirin (12 weeks) | Genotype 3 (n=98) | 93.9% | |
| Genotype 3a (n=45) | 97.8% | |||
| Genotype 3b (n=53) | 90.6% | |||
| Daclatasvir | ||||
| ALLY-3 (Phase 3) | Daclatasvir + Sofosbuvir (12 weeks) | Treatment-Naïve (non-cirrhotic) | 96% | [10] |
| Treatment-Experienced (non-cirrhotic) | 96% | [10] | ||
| Patients with Cirrhosis | 63% | [10] | ||
| ALLY-3+ (Phase 3) | Daclatasvir + Sofosbuvir + Ribavirin (12 or 16 weeks) | Advanced Fibrosis or Compensated Cirrhosis (n=50) | 90% | [11][12] |
| Patients with Cirrhosis (n=36) | 86% | [12] | ||
| Real-World Study | Daclatasvir + Sofosbuvir +/- Ribavirin (24 weeks) | Cirrhotic Patients (n=106) | 98.1% (Overall) | [13] |
| With Ribavirin (n=85) | 100% | [13] | ||
| Without Ribavirin (n=21) | 90.4% | [13] |
Data compiled from published clinical trial results. "n" represents the number of patients in the specified group.
The data indicates that both Coblopasvir and Daclatasvir, when combined with Sofosbuvir, achieve high SVR12 rates in patients with HCV genotype 3. For patients with cirrhosis, a historically difficult-to-treat population, extending treatment duration or adding Ribavirin to the Daclatasvir regimen appears to improve efficacy.[12][13] The Coblopasvir regimen has also shown high efficacy in patients with compensated cirrhosis.[9]
Safety and Tolerability
Both Coblopasvir- and Daclatasvir-based regimens are generally well-tolerated by patients. The majority of adverse events reported in clinical trials were mild to moderate in severity.
Table 2: Common Adverse Events (AEs) Reported for Coblopasvir and Daclatasvir Regimens
| Adverse Event | Coblopasvir + Sofosbuvir | Daclatasvir + Sofosbuvir (+/- Ribavirin) |
| Fatigue | Reported (≥1%)[9] | Common[8][12] |
| Headache | Not frequently reported | Common[8][12][14] |
| Nausea | Not frequently reported | Common[8][14] |
| Insomnia | Not frequently reported | Common[12] |
| Neutropenia | Reported (≥1%)[9] | Not frequently reported |
Serious adverse events are rare for both regimens, and discontinuations due to AEs are uncommon.[10][12][15]
Experimental Protocols
The methodologies for key assessments in the cited clinical trials are standardized to ensure data accuracy and comparability.
The primary efficacy endpoint, SVR12, is determined by measuring the level of HCV RNA in the blood.[15] This is performed using a highly sensitive quantitative reverse-transcription polymerase chain reaction (qRT-PCR) assay. A common example is the Roche COBAS AmpliPrep/COBAS TaqMan HCV test, which can detect and quantify viral loads, often with a lower limit of detection (LLOD) of approximately 15 IU/mL. An "undetectable" result using such an assay at the 12-week post-treatment time point signifies a sustained virologic response.
The presence or absence of cirrhosis is a critical factor influencing treatment decisions and outcomes. It is typically determined through one or more of the following methods:
-
Liver Biopsy: Historically the gold standard.
-
Transient Elastography (FibroScan): A non-invasive method to measure liver stiffness, with a value >12.5 kPa often indicating cirrhosis.
-
FIB-4 Index: A non-invasive score calculated from the patient's age, AST, ALT, and platelet count. A score >3.25 is suggestive of advanced fibrosis or cirrhosis.
Resistance
Resistance-associated substitutions (RASs) in the NS5A protein can reduce the efficacy of NS5A inhibitors. For Daclatasvir, the Y93H substitution in genotype 3 is a known RAS that can impact treatment outcomes.[4] Patients who relapse after treatment often have detectable RASs. The presence of baseline NS5A RASs may be a consideration for choosing a treatment regimen, particularly in difficult-to-treat populations.
Conclusion
Both Coblopasvir and Daclatasvir, as part of combination regimens with Sofosbuvir, are highly effective and safe options for the treatment of HCV genotype 3.
-
Coblopasvir + Sofosbuvir has demonstrated high SVR12 rates (90-94%) in genotype 3 patients, including those with compensated cirrhosis, in recent clinical trials conducted primarily in China.[9]
-
Daclatasvir + Sofosbuvir is a well-established regimen with high efficacy (approaching 96%) in non-cirrhotic genotype 3 patients.[10] In patients with cirrhosis, efficacy can be lower, but is significantly improved by extending treatment duration to 24 weeks or by the addition of Ribavirin.[12][13]
The choice between these therapies may be influenced by drug availability, regulatory approval status, patient characteristics (such as the presence of cirrhosis or prior treatment experience), and the presence of baseline resistance-associated substitutions.
References
- 1. What is Coblopasvir hydrochloride used for? [synapse.patsnap.com]
- 2. Daclatasvir for the treatment of chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Daclatasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Daclatasvir: potential role in hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Coblopasvir Hydrochloride_Chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. Daclatasvir, sofosbuvir, and ribavirin for hepatitis C virus genotype 3 and advanced liver disease: A randomized phase III study (ALLY-3+) [natap.org]
- 12. Daclatasvir, sofosbuvir, and ribavirin for hepatitis C virus genotype 3 and advanced liver disease: A randomized phase III study (ALLY-3+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daclatasvir, sofosbuvir with or without ribavirin for 24 weeks in hepatitis C genotype 3 cirrhosis: A real-life study | Annals of Hepatology [elsevier.es]
- 14. Daclatasvir - Wikipedia [en.wikipedia.org]
- 15. Safety and efficacy of coblopasvir and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Coblopasvir Dihydrochloride's Cross-Resistance Profile with Other Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profile of Coblopasvir dihydrochloride, a pangenotypic non-structural protein 5A (NS5A) inhibitor, with other direct-acting antivirals (DAAs) used in the treatment of Hepatitis C Virus (HCV) infection. While comprehensive in vitro quantitative data on Coblopasvir's cross-resistance against specific NS5A resistance-associated substitutions (RASs) is not extensively available in the public domain, this guide synthesizes existing knowledge on its general profile, alongside a detailed comparison of other leading NS5A inhibitors.
Overview of this compound
Coblopasvir (formerly KW-136) is a potent, pangenotypic NS5A inhibitor demonstrating antiviral activity against HCV genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a in cellular assays[1]. It is indicated for use in combination with sofosbuvir for the treatment of chronic HCV infection[2][3][4]. Preclinical studies have shown that Coblopasvir does not exhibit cross-resistance with HCV protease inhibitors or NS5B nucleotide polymerase inhibitors in vitro. This characteristic is crucial for its use in combination therapies and for treatment-experienced patients.
Cross-Resistance Profile of NS5A Inhibitors
Resistance to NS5A inhibitors is primarily conferred by the selection of amino acid substitutions in the NS5A protein, which can reduce the binding affinity of the drug. The most clinically significant RASs are found at positions 28, 30, 31, and 93 of the NS5A protein. The following tables summarize the known cross-resistance profiles of several key NS5A inhibitors against common RASs.
Table 1: In Vitro Cross-Resistance Profile of Selected NS5A Inhibitors (EC50 Fold Change)
| Resistance-Associated Substitution (RAS) | Daclatasvir | Ledipasvir | Velpatasvir | Pibrentasvir | Elbasvir |
| Genotype 1a | |||||
| M28V | >100 | <2.5 | <2.5 | <2.5 | <2.5 |
| Q30R | >1,000 | >1,000 | >100 | <2.5 | >100 |
| L31M/V | >1,000 | >1,000 | >100 | <2.5 | >100 |
| Y93H/N | >1,000 | >1,000 | >100 | <10 | >100 |
| Genotype 1b | |||||
| L31M/V | >100 | >100 | <10 | <2.5 | <10 |
| Y93H | >1,000 | >1,000 | >100 | <10 | >100 |
| Genotype 3 | |||||
| A30K | >100 | - | >10 | <2.5 | - |
| Y93H | >1,000 | - | >100 | <10 | - |
Data compiled from multiple sources. Fold change values are approximate and can vary between studies. A higher fold change indicates greater resistance.
Table 2: Cross-Resistance Profile of this compound
| DAA Class | Cross-Resistance Observed |
| NS3/4A Protease Inhibitors | No |
| NS5B Nucleoside Inhibitors | No |
| NS5B Non-Nucleoside Inhibitors | No |
| Other NS5A Inhibitors | Data not publicly available |
While specific in vitro data against NS5A RASs for Coblopasvir is limited, its pangenotypic nature suggests a broad spectrum of activity. Further studies are needed to fully characterize its resistance profile against common NS5A mutations.
Experimental Protocols
The determination of antiviral activity and cross-resistance profiles of DAAs is primarily conducted through in vitro HCV replicon assays and confirmed by genotypic analysis of viral isolates from clinical trials.
HCV Replicon Assay for EC50 Determination
This assay is the gold standard for assessing the in vitro potency of anti-HCV compounds.
Objective: To determine the 50% effective concentration (EC50) of a DAA required to inhibit HCV RNA replication by 50%.
Materials:
-
Huh-7 human hepatoma cells or derivative cell lines (e.g., Huh-7.5)
-
HCV subgenomic replicon constructs (containing the NS3 to NS5B coding region and a reporter gene, such as luciferase) for various genotypes and with specific RASs.
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).
-
DAAs of interest (e.g., Coblopasvir, Daclatasvir).
-
Reagents for RNA transfection (e.g., electroporation cuvettes, transfection reagents).
-
Luciferase assay system.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Plate Huh-7 cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Replicon RNA Transfection: Transfect the HCV replicon RNA into the Huh-7 cells using electroporation or a lipid-based transfection reagent.
-
Drug Treatment: After a recovery period (typically 4-24 hours), add serial dilutions of the DAA to the cells. Include a no-drug control (vehicle only).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the drug to manifest.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Data Analysis: Plot the luciferase activity against the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value. The fold change in resistance for a specific RAS is calculated by dividing the EC50 value obtained with the mutant replicon by the EC50 value of the wild-type replicon.
Sanger Sequencing for NS5A Genotyping and RAS Detection
This method is used to identify the presence of RASs in the NS5A gene of HCV from patient samples.
Objective: To determine the nucleotide sequence of the HCV NS5A region to identify amino acid substitutions associated with drug resistance.
Materials:
-
Patient plasma or serum sample containing HCV.
-
Viral RNA extraction kit.
-
Reverse transcriptase and primers for cDNA synthesis.
-
Taq polymerase and specific primers for nested PCR amplification of the NS5A region.
-
PCR product purification kit.
-
Sequencing primers.
-
Sanger sequencing platform (e.g., ABI 3730xl).
-
Sequence analysis software.
Procedure:
-
RNA Extraction: Extract viral RNA from the patient sample.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase and a reverse primer specific to a conserved region downstream of NS5A.
-
PCR Amplification: Amplify the NS5A region from the cDNA using a nested PCR approach with two pairs of specific primers to increase sensitivity and specificity.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR product as a template and specific sequencing primers.
-
Sequence Analysis: Analyze the resulting chromatograms to determine the nucleotide sequence. Translate the nucleotide sequence into an amino acid sequence and compare it to a wild-type reference sequence to identify any substitutions.
Visualizing Resistance Pathways and Workflows
References
Head-to-Head In Vitro Comparison: Coblopasvir and Elbasvir for Hepatitis C Virus
A detailed analysis for researchers and drug development professionals of two potent NS5A inhibitors used in the treatment of chronic Hepatitis C virus (HCV) infection.
This guide provides a comprehensive in vitro comparison of Coblopasvir and Elbasvir, two direct-acting antiviral agents that target the Hepatitis C virus non-structural protein 5A (NS5A). The following sections detail their mechanisms of action, comparative antiviral potency, resistance profiles, and the experimental methodologies used for their in vitro characterization.
Mechanism of Action: Targeting the HCV NS5A Protein
Both Coblopasvir and Elbasvir are potent inhibitors of the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] By binding to NS5A, these inhibitors disrupt its normal function, thereby halting the viral life cycle.[1][2] While the precise molecular interactions are complex and not fully elucidated, the primary mechanism involves the inhibition of both the formation of the viral replication complex and the assembly of new viral particles.[3]
Figure 1: Mechanism of Action of Coblopasvir and Elbasvir.
Data Presentation: Antiviral Potency and Resistance Profiles
The following tables summarize the available in vitro data for Coblopasvir and Elbasvir, focusing on their 50% effective concentration (EC50) against various HCV genotypes and their resistance profiles.
Antiviral Potency (EC50)
The EC50 value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 1: In Vitro Antiviral Activity of Coblopasvir
| HCV Genotype | EC50 (pM) |
| 1a, 1b, 2a, 3a, 4a, 5a, 6a | Picomolar activity (specific values not publicly available) |
Note: While Coblopasvir is reported to have pangenotypic picomolar antiviral activity, specific EC50 values from in vitro studies are not publicly available and are often cited as "data on file".
Table 2: In Vitro Antiviral Activity of Elbasvir
| HCV Genotype | Median EC50 (pM) |
| Genotype-dependent | 0.2 - 3600 |
Resistance-Associated Substitutions (RASs)
Resistance-associated substitutions are mutations in the viral genome that reduce the susceptibility of the virus to a specific antiviral agent.
Table 3: In Vitro Resistance Profile of Coblopasvir
| HCV Genotype | Resistance-Associated Substitutions |
| Data not publicly available | Data not publicly available |
Table 4: In Vitro Resistance Profile of Elbasvir
| HCV Genotype | Resistance-Associated Substitutions |
| 1a | M28A/G/T, Q30D/E/H/K/R, L31M/V, H58D, Y93C/H/N |
| 1b | L28M, L31F, Y93H |
| 4 | L30S, M31V, Y93H |
Experimental Protocols
The in vitro antiviral activity and resistance profiles of Coblopasvir and Elbasvir are typically determined using HCV replicon assays and in vitro resistance selection studies.
HCV Replicon Assay for EC50 Determination
This assay is a fundamental tool for evaluating the efficacy of anti-HCV compounds.
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV replication are used. These cells are stably transfected with an HCV replicon, which is a self-replicating subgenomic or full-length HCV RNA molecule. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (Coblopasvir or Elbasvir). A control group of cells is treated with a vehicle (e.g., DMSO) without the drug.
-
Incubation: The treated cells are incubated for a specific period (e.g., 72 hours) to allow for viral replication and the antiviral effect of the compound to take place.
-
Quantification of Viral Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral replication inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vitro Resistance Selection Studies
These studies are performed to identify the genetic mutations that confer resistance to an antiviral drug.
-
Long-term Culture with Drug Pressure: HCV replicon-containing cells are cultured in the presence of a fixed concentration of the antiviral drug (Coblopasvir or Elbasvir). The drug concentration is typically at or slightly above the EC50 value.
-
Selection of Resistant Colonies: The drug pressure selects for cells harboring replicons with mutations that allow them to replicate in the presence of the drug. These resistant cells will survive and form colonies.
-
Isolation and Expansion of Resistant Clones: Individual resistant colonies are isolated and expanded to generate a population of cells containing drug-resistant replicons.
-
Genotypic Analysis: The NS5A region of the HCV replicon from the resistant clones is sequenced to identify amino acid substitutions that are not present in the wild-type replicon.
-
Phenotypic Analysis: The identified substitutions are introduced into a wild-type replicon using site-directed mutagenesis. The antiviral susceptibility of these mutant replicons to the drug is then tested using the HCV replicon assay to confirm that the identified substitutions are responsible for the resistance phenotype.
Figure 2: Experimental Workflow for In Vitro Evaluation.
Summary and Conclusion
Both Coblopasvir and Elbasvir are highly potent inhibitors of the HCV NS5A protein, a critical target for antiviral therapy. Elbasvir has demonstrated potent in vitro activity against various HCV genotypes, with a well-characterized resistance profile. Coblopasvir is described as a pangenotypic inhibitor with picomolar activity; however, a direct quantitative comparison of its in vitro potency and resistance profile with Elbasvir is hampered by the lack of publicly available data for Coblopasvir.
For researchers and drug development professionals, the available data for Elbasvir provides a solid benchmark for NS5A inhibitor performance. Further publication of in vitro data for Coblopasvir is necessary to allow for a comprehensive head-to-head comparison and to fully understand its potential advantages in the landscape of HCV treatment. The experimental protocols outlined provide a foundational understanding of the methodologies employed to generate the critical data needed to evaluate and compare these and other antiviral agents.
References
- 1. Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]
- 3. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effect of Coblopasvir and Sofosbuvir in the Treatment of Hepatitis C Virus
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Coblopasvir, a potent NS5A inhibitor, and Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor, has demonstrated a significant synergistic effect in the treatment of Hepatitis C Virus (HCV) infection. This guide provides a comprehensive comparison of this combination therapy with other direct-acting antiviral (DAA) regimens, supported by clinical trial data and detailed experimental methodologies.
Mechanism of Action: A Dual-Pronged Attack on HCV Replication
The high efficacy of the Coblopasvir and Sofosbuvir combination stems from their distinct and complementary mechanisms of action, targeting two critical viral proteins essential for HCV replication.
Coblopasvir , a pangenotypic NS5A inhibitor, targets the HCV nonstructural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles.[4] By binding to NS5A, Coblopasvir disrupts its function, thereby impeding the formation of the replication complex and interfering with virion assembly.[4]
Sofosbuvir , on the other hand, is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[5] As a prodrug, Sofosbuvir is metabolized in the liver to its active triphosphate form, which then acts as a chain terminator when incorporated into the nascent viral RNA strand by the NS5B polymerase.[5] This premature termination of RNA synthesis effectively halts viral replication.
The simultaneous inhibition of two distinct and essential viral targets by Coblopasvir and Sofosbuvir leads to a potent antiviral effect that is often synergistic. In vitro studies with other NS5A and NS5B inhibitors have shown additive-to-synergistic interactions, a principle that underlies the clinical efficacy of this combination.[6]
Figure 1: Mechanism of Action of Coblopasvir and Sofosbuvir.
Clinical Efficacy: High Rates of Sustained Virologic Response
Clinical trials have consistently demonstrated the high efficacy and safety of a 12-week course of Coblopasvir (60 mg) and Sofosbuvir (400 mg) once daily in diverse populations of HCV-infected patients.
Phase 3 Clinical Trial in Chinese Patients
A pivotal single-arm, open-label, multicenter Phase 3 trial in China evaluated the efficacy and safety of this combination in 371 patients with HCV genotypes 1, 2, 3, and 6.[1][2] The study included both treatment-naïve and interferon-experienced patients, as well as those with compensated cirrhosis.[1][2]
| Patient Population | Overall SVR12 Rate (95% CI) | Genotype 1 SVR12 | Genotype 2 SVR12 | Genotype 3 SVR12 | Genotype 6 SVR12 |
| All Patients (n=371) | 97% (94-98%) | 99% | 96% | 90% | 98% |
| Treatment-Naïve (n=332) | 97% | - | - | - | - |
| Interferon-Experienced (n=39) | 100% | - | - | - | - |
| With Compensated Cirrhosis (n=39) | 97% | - | - | - | - |
| Without Cirrhosis (n=332) | 97% | - | - | - | - |
SVR12: Sustained Virologic Response at 12 weeks post-treatment CI: Confidence Interval Data sourced from a Phase 3 trial in China.[1][2]
Real-World Study in Genotype 3 Infection
A prospective, multi-center real-world study investigated the efficacy and safety of Coblopasvir and Sofosbuvir, with or without Ribavirin, in 98 patients with HCV genotype 3 infection.[7]
| Treatment Group | Overall SVR12 Rate | Genotype 3a SVR12 | Genotype 3b SVR12 |
| Coblopasvir/Sofosbuvir (n=43) | 93.9% | 97.78% | 90.57% |
| Coblopasvir/Sofosbuvir + Ribavirin (n=55) | 93.9% | 97.78% | 90.57% |
SVR12: Sustained Virologic Response at 12 weeks post-treatment Data sourced from a real-world study in patients with genotype 3 HCV infection.[7]
Comparison with Other Direct-Acting Antiviral Regimens
While direct head-to-head comparative trials are limited, the efficacy of Coblopasvir plus Sofosbuvir can be contextualized by comparing its SVR12 rates with those of other widely used pangenotypic regimens, such as Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir, from separate studies.
| Regimen | Typical Treatment Duration | Reported SVR12 Rates (across genotypes) |
| Coblopasvir + Sofosbuvir | 12 weeks | 90-100% |
| Sofosbuvir/Velpatasvir | 12 weeks | ~98%[5] |
| Glecaprevir/Pibrentasvir | 8 weeks | >95% |
It is important to note that SVR rates can vary based on patient populations, HCV genotype, and the presence of cirrhosis or prior treatment experience. The combination of Coblopasvir and Sofosbuvir demonstrates comparable efficacy to these established regimens.
Experimental Protocols
Phase 3 Clinical Trial Methodology
The Phase 3 trial of Coblopasvir and Sofosbuvir in China followed a structured protocol to ensure the robustness of the efficacy and safety data.[1][2]
Figure 2: Phase 3 Clinical Trial Workflow.
Key Methodological Aspects:
-
Study Design: Single-arm, open-label, multicenter trial.[1][2]
-
Patient Population: Adults with chronic HCV genotypes 1, 2, 3, or 6, including treatment-naïve, interferon-experienced, and those with compensated cirrhosis.[1][2]
-
Intervention: Coblopasvir (60 mg) and Sofosbuvir (400 mg) administered orally once daily for 12 weeks.[1][2]
-
Primary Efficacy Endpoint: Sustained Virologic Response at 12 weeks after the end of treatment (SVR12), defined as HCV RNA levels below the lower limit of quantification.[1][2]
-
Virological Assessment: HCV RNA levels were quantified using a real-time polymerase chain reaction (RT-PCR) assay.
HCV RNA Quantification Protocol (General)
The quantification of HCV RNA is a critical component of assessing treatment efficacy. While specific assay details may vary between laboratories, the general principle involves the following steps:
-
Sample Collection and Processing: Whole blood is collected, and serum or plasma is separated through centrifugation.
-
RNA Extraction: Viral RNA is extracted from the serum or plasma sample using commercially available kits.
-
Reverse Transcription: The extracted HCV RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR Amplification: The cDNA is then amplified using specific primers and probes that target a conserved region of the HCV genome. The amplification process is monitored in real-time, allowing for the quantification of the initial amount of viral RNA in the sample.
Safety and Tolerability
The combination of Coblopasvir and Sofosbuvir has been shown to be safe and well-tolerated in clinical trials.[1][2] The most commonly reported adverse events were mild and transient, including fatigue and headache.[1] Discontinuation rates due to adverse events were low.[1]
Conclusion
The combination of Coblopasvir and Sofosbuvir represents a highly effective and safe treatment option for a broad range of patients with chronic HCV infection. Its synergistic mechanism of action, targeting two key viral proteins, leads to high rates of sustained virologic response, comparable to other leading pangenotypic DAA regimens. The convenient once-daily oral administration and favorable safety profile make it a valuable addition to the therapeutic arsenal against Hepatitis C. Further research, including direct comparative trials and in-depth in vitro synergy studies, will continue to refine its position in the evolving landscape of HCV treatment.
References
- 1. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single‐arm, open‐label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Company News_Kawin [kawin-bio.com]
- 4. Effect of Interaction between Hepatitis C Virus NS5A and NS5B on Hepatitis C Virus RNA Replication with the Hepatitis C Virus Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of coblopasvir hydrochloride combined with sofosbuvir in treatment of patients with genotype 3 hepatitis C virus infection [lcgdbzz.com]
Coblopasvir Dihydrochloride: A Comparative Performance Analysis Against First-Generation NS5A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Coblopasvir dihydrochloride, a next-generation NS5A inhibitor, against first-generation NS5A inhibitors such as Daclatasvir, Ledipasvir, Ombitasvir, and Elbasvir. The information is supported by available preclinical and clinical data to assist researchers and drug development professionals in understanding the evolving landscape of Hepatitis C virus (HCV) therapeutics.
Executive Summary
Coblopasvir (formerly known as GSK2336805) is a potent, pangenotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1] It is being investigated primarily in combination with other direct-acting antivirals (DAAs) to enhance efficacy and mitigate the development of drug resistance.[1] First-generation NS5A inhibitors, while revolutionary in their time, exhibit limitations in their genotypic coverage and have a lower barrier to resistance compared to newer agents. This guide will delve into the comparative virological activity, clinical efficacy, resistance profiles, and mechanisms of action of Coblopasvir versus its predecessors.
Data Presentation
Table 1: In Vitro Antiviral Activity of Coblopasvir and First-Generation NS5A Inhibitors (EC50 values)
| Inhibitor | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 2a | HCV Genotype 3a | HCV Genotype 4a | HCV Genotype 5a | HCV Genotype 6a | Reference |
| Coblopasvir | pM range | pM range | pM range | pM range | pM range | pM range | pM range | [2] |
| Daclatasvir | 50 pM | 9 pM | - | - | - | - | - | [3] |
| Ledipasvir | 0.031 nM | 0.004 nM | 16 nM | 530 nM | 0.11 nM | 0.15 nM | 1.1 nM | [4] |
| Ombitasvir | 4.5 pM | 1.2 pM | 19.3 pM | 8.2 pM | 0.82 pM | 1.1 pM | 366 pM | [5] |
| Elbasvir | - | - | - | - | - | - | - | Data not readily available in a comparable format |
Note: EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. Lower values indicate higher potency. Data is compiled from various sources and may not be from direct head-to-head comparative studies.
Table 2: Clinical Efficacy of Coblopasvir-Based Regimens (Sustained Virologic Response at 12 weeks, SVR12)
| Study | Treatment Regimen | HCV Genotype(s) | Patient Population | SVR12 Rate | Reference |
| Phase 3 | Coblopasvir (60mg) + Sofosbuvir (400mg) for 12 weeks | 1, 2, 3, 6 | Treatment-naïve and experienced, with/without compensated cirrhosis (China) | 97% | [6] |
| Phase 2 | Coblopasvir (60mg) + Sofosbuvir (400mg) for 12 weeks | 1, 2, 3, 6 | Treatment-naïve, with/without compensated cirrhosis | 98.2% | [7] |
Table 3: Resistance Profile of First-Generation NS5A Inhibitors
| Inhibitor | Common Resistance-Associated Substitutions (RASs) |
| Daclatasvir | Genotype 1a: M28T, Q30H/R, L31M/V, Y93C. Genotype 1b: L31V, Y93H.[8] |
| Ledipasvir | Genotype 1a/1b: Y93H. Genotype 1a: Q30E.[4] |
| Ombitasvir | Genotypes 1-6: M28, Q30, L31, P58, Y93.[5] |
| Elbasvir | M28, Q30, L31, Y93. |
Note: Coblopasvir is suggested to have activity against common RASs that confer resistance to first-generation NS5A inhibitors, a characteristic of next-generation agents.[2] However, specific in vitro data on its performance against a comprehensive panel of RASs was not available for direct comparison.
Experimental Protocols
In Vitro Antiviral Activity Assay (HCV Replicon System)
The in vitro antiviral activity of NS5A inhibitors is typically determined using HCV replicon cell lines. A general methodology is as follows:
-
Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of different genotypes are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, to quantify viral replication.
-
Drug Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the NS5A inhibitors.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication and the effect of the inhibitor to manifest.
-
Quantification of Viral Replication:
-
For luciferase reporter replicons, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
For non-reporter replicons, total cellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Methodology for Coblopasvir + Sofosbuvir (Phase 3)
The following provides a general outline of the methodology used in the Phase 3 clinical trial of Coblopasvir in combination with Sofosbuvir:
-
Study Design: A single-arm, open-label, multicenter study.[6]
-
Participants: Treatment-naïve and interferon-experienced adult patients with chronic HCV infection of genotypes 1, 2, 3, or 6, including those with compensated cirrhosis.[6]
-
Intervention: Patients received a once-daily oral regimen of Coblopasvir (60 mg) and Sofosbuvir (400 mg) for 12 weeks.[6]
-
Primary Endpoint: The primary measure of efficacy was the sustained virologic response at 12 weeks after the end of treatment (SVR12), defined as an HCV RNA level below the lower limit of quantification.[6]
-
Safety Assessments: Adverse events were monitored throughout the treatment and follow-up periods.
Mandatory Visualization
HCV NS5A Protein Signaling Pathways
The HCV NS5A protein is a multifunctional phosphoprotein that plays a crucial role in viral replication and modulates various host cellular signaling pathways to promote viral persistence.[9] NS5A has been shown to interact with and modulate key signaling cascades, including the PI3K/Akt, MAPK, and STAT3/NF-κB pathways.[9][10][11]
Caption: Modulation of host signaling pathways by HCV NS5A protein.
Experimental Workflow: In Vitro Resistance Profiling
The following diagram illustrates a typical workflow for identifying resistance-associated substitutions to NS5A inhibitors in vitro.
Caption: Workflow for in vitro resistance profiling of NS5A inhibitors.
Conclusion
This compound demonstrates potent, pangenotypic antiviral activity in vitro and high efficacy in clinical trials when used in combination with Sofosbuvir. While direct head-to-head comparative data with all first-generation NS5A inhibitors is limited, the available evidence suggests that Coblopasvir, as a next-generation inhibitor, likely possesses an improved resistance profile and broader genotypic coverage. Further studies directly comparing the in vitro and clinical performance of Coblopasvir with first-generation NS5A inhibitors are warranted to fully elucidate its relative advantages in the treatment of chronic HCV infection. The modulation of multiple host signaling pathways by the NS5A protein underscores the complexity of HCV-host interactions and the importance of developing potent inhibitors that can overcome viral persistence mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. High antiviral activity of NS5A inhibitor ABT‐530 with paritaprevir/ritonavir and ribavirin against hepatitis C virus genotype 3 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NS5A, a nonstructural protein of hepatitis C virus, binds growth factor receptor-bound protein 2 adaptor protein in a Src homology 3 domain/ligand-dependent manner and perturbs mitogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antiviral activity and resistance profile of ombitasvir, an inhibitor of hepatitis C virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus Nonstructural Protein 5A Modulates the Toll-Like Receptor-MyD88-Dependent Signaling Pathway in Macrophage Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of coblopasvir and sofosbuvir in patients with genotypes 1, 2, 3 and 6 HCV infections without or with compensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Coblopasvir Efficacy Across Different HCV Genotypes
This guide provides a comprehensive comparison of the efficacy of Coblopasvir, a pangenotypic non-structural protein 5A (NS5A) inhibitor, across various Hepatitis C Virus (HCV) genotypes.[1][2][3] The data presented is based on key clinical trials and is intended for researchers, scientists, and drug development professionals. This document outlines the performance of Coblopasvir in combination with Sofosbuvir and contrasts it with other leading direct-acting antiviral (DAA) regimens. Detailed experimental protocols and visual diagrams of relevant biological and experimental processes are also provided.
Data Presentation: Efficacy of Coblopasvir and Comparators
The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a virological cure. The following tables summarize the SVR12 rates for Coblopasvir in combination with Sofosbuvir, as well as for two other pangenotypic DAA regimens, Glecaprevir/Pibrentasvir and Sofosbuvir/Velpatasvir, across different HCV genotypes.
| HCV Genotype | Coblopasvir + Sofosbuvir | Glecaprevir/Pibrentasvir | Sofosbuvir/Velpatasvir |
| Genotype 1 | 97% (Phase 3)[4] | 98% (8-week regimen)[5] | 99%[6] |
| Genotype 2 | 97% (Phase 3)[4] | 98% (8-week regimen)[5] | 99%[3] |
| Genotype 3 | 97% (Phase 3)[4] | 95% (8-week regimen, treatment-naïve, without cirrhosis)[7] | 95%[3] |
| Genotype 4 | Data not available from cited trials | 93% (8-week regimen)[5] | 99% (pooled genotypes 2,4,5,6)[8] |
| Genotype 5 | Data not available from cited trials | 95% (8-week regimen, non-cirrhotic)[1] | 99% (pooled genotypes 2,4,5,6)[8] |
| Genotype 6 | 97% (Phase 3)[4] | 99% (8-week regimen, non-cirrhotic)[1] | 99% (pooled genotypes 2,4,5,6)[8] |
| Overall SVR12 | 97% (Phase 3, GT 1, 2, 3, 6)[4] | 97.5% (integrated analysis)[9] | 99%[6] |
Experimental Protocols
The efficacy data presented above was derived from rigorous clinical trials. The following sections detail the methodologies employed in these key studies.
Coblopasvir Clinical Trial Protocol
A pivotal Phase 3, single-arm, open-label, multicenter trial was conducted to evaluate the efficacy and safety of Coblopasvir in combination with Sofosbuvir for the treatment of chronic HCV infection in Chinese patients.[4]
-
Patient Population: The study enrolled treatment-naïve and interferon-experienced adult patients with chronic HCV genotypes 1, 2, 3, and 6, including those with compensated cirrhosis.[4]
-
Treatment Regimen: Patients received a universal combination regimen of Coblopasvir (60 mg) and Sofosbuvir (400 mg), administered orally once daily for 12 weeks.[4]
-
Primary Efficacy Endpoint: The primary outcome measured was the Sustained Virologic Response at 12 weeks after the completion of therapy (SVR12).[4]
HCV Genotyping Methodology
Accurate determination of the HCV genotype is crucial for guiding treatment decisions. Several methods are employed for HCV genotyping:
-
Direct Sequence Analysis: This is considered the most accurate method and involves sequencing specific regions of the viral genome, such as the NS5B or core regions. Sanger sequencing and Next-Generation Sequencing (NGS) are common approaches.[10]
-
Reverse Hybridization (Line Probe Assays): These assays use probes that are complementary to genotype-specific sequences in the HCV genome. While effective for common genotypes, they may misclassify less common subtypes.[10][11]
-
Real-time RT-PCR: This method utilizes genotype-specific primers and probes to identify the HCV genotype.[10]
HCV RNA Quantification Methodology
The quantification of HCV RNA in the blood (viral load) is essential for diagnosing active infection and monitoring treatment response. The most common method is reverse transcriptase-polymerase chain reaction (RT-PCR).
-
Principle: The assay involves the reverse transcription of the viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target region of the HCV genome. The amount of amplified DNA is proportional to the initial amount of HCV RNA in the sample.[12]
-
Procedure:
-
Specimen Collection: Blood is collected in a tube that preserves RNA integrity.[13][14]
-
RNA Extraction: Viral RNA is extracted from the plasma or serum.[15]
-
Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to cDNA, which is then amplified using specific primers and a fluorescently labeled probe.[16]
-
Quantification: The amount of HCV RNA is quantified by comparing the amplification signal to a standard curve of known concentrations.[17]
-
Visualizations
The following diagrams illustrate key aspects of HCV virology, the mechanism of action of Coblopasvir, and the workflow of clinical trials.
References
- 1. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCV genotypes - Wikipedia [en.wikipedia.org]
- 3. idchula.org [idchula.org]
- 4. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Glecaprevir/Pibrentasvir for 8 or 12 Weeks in Patients With Hepatitis C Virus Genotype 2, 4, 5, or 6 Infection Without Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glecaprevir/Pibrentasvir in patients with chronic HCV genotype 3 infection: An integrated phase 2/3 analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sofosbuvir-velpatasvir combo effective in treatment-naive HCV patients* | HCV Hub [mdedge9-ma1.mdedge.com]
- 9. Efficacy and Safety of Glecaprevir/Pibrentasvir for Chronic Hepatitis C Patients: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Sequencing Methods for Hepatitis C Virus Genotyping Compared - Microbiology - Labmedica.com [labmedica.com]
- 12. Hepatitis C Virus RNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 13. HCV Genotype by Sequencing | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 14. Hepatitis C RNA, Quantitative | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 15. analytik-jena.co.jp [analytik-jena.co.jp]
- 16. roboscreen.com [roboscreen.com]
- 17. wwwn.cdc.gov [wwwn.cdc.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Coblopasvir Dihydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling and disposal of Coblopasvir dihydrochloride, a potent non-structural protein 5A (NS5A) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Specifications |
| Handling solid compound (weighing, aliquoting) | Double Gloves, Gown, Eye Protection, Respiratory Protection | Gloves: Two pairs of chemotherapy-rated nitrile gloves. Change outer gloves every 30 minutes or immediately upon contamination.[1] Gown: Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] Eye Protection: Safety glasses with side shields or chemical splash goggles.[3] Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is recommended to prevent inhalation of airborne particles.[4] |
| Preparing solutions | Double Gloves, Gown, Eye Protection | Gloves: Two pairs of chemotherapy-rated nitrile gloves.[1] Gown: Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] Eye Protection: Chemical splash goggles are required. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[3] |
| Administering to animals | Double Gloves, Gown, Eye Protection | Gloves: Two pairs of chemotherapy-rated nitrile gloves.[1] Gown: Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1] Eye Protection: Safety glasses with side shields. |
| Cleaning and decontamination | Double Gloves, Gown, Eye Protection, Respiratory Protection (if spill) | Gloves: Two pairs of heavy-duty nitrile gloves. Gown: Impervious gown. Eye Protection: Chemical splash goggles and a face shield. Respiratory Protection: For large spills, a full-face respirator with appropriate cartridges should be used.[1] |
Experimental Protocols: Donning and Doffing of PPE
Proper donning and doffing of PPE is crucial to prevent contamination.
Donning Sequence:
-
Gown: Select the correct size and tie it securely.
-
Respiratory Protection: If required, perform a seal check.
-
Eye Protection: Position goggles and/or face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.[2]
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Gown: Untie and remove the gown, folding the contaminated side inward.
-
Eye Protection: Remove from the back of the head.
-
Respiratory Protection: Remove from the back of the head.
-
Inner Gloves: Remove and discard the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling Procedures:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Avoid generating dust. If possible, use a solution-based form of the compound.
Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated lab supplies (weigh boats, pipette tips), and empty stock containers must be disposed of as hazardous pharmaceutical waste.[5]
-
Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
